5-aminopentanoic Acid Hydrate
Description
BenchChem offers high-quality 5-aminopentanoic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-aminopentanoic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminopentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIXMUKZJOMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Aminopentanoic Acid Hydrate: Solubility Profile & Solvent Engineering Guide
The following technical guide details the solubility profile, physicochemical behavior, and processing protocols for 5-aminopentanoic acid hydrate.
Executive Summary
5-Aminopentanoic acid (5-AVA), also known as 5-aminovaleric acid, is a critical
Researchers often encounter processing difficulties due to its zwitterionic nature . While highly soluble in water, 5-AVA exhibits poor solubility in most organic solvents. This guide provides a mechanistic understanding of these limitations and actionable protocols to engineer solubility for synthesis, extraction, and crystallization.
Physicochemical Characterization
To manipulate the solubility of 5-AVA hydrate, one must first understand the forces holding its crystal lattice together.
The Zwitterionic Lattice
In its solid state (including the hydrate form), 5-AVA does not exist as a neutral molecule (
-
Electrostatic Lattice Energy: The crystal is held together by strong ionic interactions between the ammonium and carboxylate termini.
-
Hydration: The "hydrate" designation implies water molecules are incorporated into the crystal lattice, stabilizing the charged termini via hydrogen bonding. This increases the energy required to disrupt the lattice with non-protic solvents.
Key Properties Table
| Property | Value | Implication for Solubility |
| Molecular Formula | Hydrophilic core. | |
| Molecular Weight | 117.15 g/mol (anhydrous) | Low MW favors dissolution, but polarity opposes it in organics. |
| LogP (Octanol/Water) | -2.6 to -2.8 | Highly hydrophilic; partitions almost exclusively into aqueous phases. |
| pKa (Carboxyl) | ~4.38 | Deprotonated at neutral pH. |
| pKa (Amino) | ~10.21 | Protonated at neutral pH. |
| Melting Point | 157–160 °C | High MP indicates strong lattice forces (hard to dissolve without heat or polarity). |
Solubility Landscape
The solubility of 5-AVA is dictated by the "Like Dissolves Like" principle, specifically the ability of the solvent to solvate charged ions.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Rating | Mechanistic Notes |
| Aqueous | Water, PBS, Buffers | High (>100 mg/mL) | Water has the high dielectric constant ( |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Solubility decreases drastically as carbon chain length of the alcohol increases. Methanol may dissolve trace amounts; Ethanol acts as an anti-solvent. |
| Polar Aprotic | DMSO, DMF | Slightly Soluble | Despite high polarity, these solvents lack the H-bond donor capability to effectively solvate the carboxylate anion efficiently compared to water. Solubility is often <1 mg/mL unless heated. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Cannot overcome the electrostatic lattice energy. Used strictly as anti-solvents or washing agents. |
| Acidified Organics | MeOH + HCl | Soluble | Protonation of the carboxylate ( |
The "Zwitterion Trap" (Visualized)
The following diagram illustrates why 5-AVA dissolves in water but precipitates in ethanol.
Figure 1: Mechanistic pathway of dissolution vs. precipitation. Water effectively shields the ionic charges, while organic solvents force the ions back into the lattice.
Experimental Protocols
Protocol A: Solubility Testing (Gravimetric)
Use this to determine precise solubility limits for your specific batch of hydrate.
-
Preparation: Weigh 100 mg of 5-AVA hydrate into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol).
-
Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid. If undissolved, sonicate at 40°C for 20 minutes.
-
Observation:
-
Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter. Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Calculation:
-
Protocol B: Recrystallization (Water/Ethanol System)
The standard method for purifying 5-AVA hydrate.
-
Dissolution: Dissolve crude 5-AVA in the minimum amount of distilled water at 60°C. (Approx. 0.5 mL water per gram of solid).
-
Filtration: Filter hot to remove insoluble mechanical impurities.
-
Anti-Solvent Addition: While stirring, slowly add absolute ethanol (or acetone) dropwise.
-
Target Ratio: Typically 1:5 to 1:10 (Water:Ethanol).
-
Endpoint: Stop when a persistent cloudiness (turbidity) appears.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Harvest: Filter the white crystals, wash with cold ethanol, and dry under vacuum.
Protocol C: Solubilization in Organics via Derivatization
If you MUST perform a reaction in an organic solvent (e.g., DCM or DMF).
To dissolve 5-AVA in organic solvents, you must "mask" the zwitterion.
-
Option 1 (Acidic): Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane). This forms the Hydrochloride Salt (
).-
Result: Soluble in polar organics like DMF, Methanol, and sometimes DCM/CHCl3 mixtures.
-
-
Option 2 (Basic): Add 1.1 equivalents of DBU or Triethylamine. This forms the Amine Salt (
).-
Result: Soluble in alcohols and some chlorinated solvents.
-
-
Option 3 (Silylation): React with TMS-Cl or BSA.
-
Result: The silylated derivative is soluble in non-polar solvents like Hexane or Toluene.
-
Process Workflow Diagram
Use this decision tree to select the correct solvent system for your application.
Figure 2: Decision tree for solvent selection based on experimental goals.
References
-
PubChem. (n.d.). 5-Aminovaleric acid (Compound).[2][4][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids.[1][12] (Insight into zwitterion interactions). Retrieved from [Link]
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Mechanism of Action of 5-Aminopentanoic Acid Hydrate as a GABA Analogue
An In-Depth Technical Guide:
Abstract
5-Aminopentanoic acid, a naturally occurring delta-amino acid and structural analogue of γ-aminobutyric acid (GABA), presents a multifaceted mechanism of action within the central nervous system (CNS).[1][2] As the primary inhibitory neurotransmitter, GABA's activity is fundamental to maintaining balanced neural signaling.[3][4] 5-Aminopentanoic acid, also known as 5-aminovaleric acid (DAVA), interacts with the GABAergic system at multiple points, exhibiting a dualistic activity profile at GABA receptors and serving as a substrate for GABA's primary metabolic enzyme. This guide provides a detailed examination of its molecular interactions, outlines robust experimental protocols for its characterization, and synthesizes current knowledge to inform future research and drug development endeavors.
Foundational Context: The GABAergic Synapse
To comprehend the action of 5-aminopentanoic acid, a foundational understanding of the GABAergic system is essential. This system is the principal source of inhibitory tone in the CNS, acting as a crucial counterbalance to excitatory neurotransmission.[4][5] Its primary components are:
-
GABA Receptors: These are broadly classified into two main types:
-
GABA-A (GABAA) Receptors: These are ionotropic, ligand-gated ion channels permeable to chloride (Cl⁻) ions.[6][7] Upon GABA binding, the channel opens, allowing Cl⁻ influx, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[6][8]
-
GABA-B (GABAB) Receptors: These are metabotropic G-protein-coupled receptors (GPCRs).[4][5] Their activation initiates a slower, more prolonged inhibitory response, often by activating potassium (K⁺) channels or inhibiting calcium (Ca²⁺) channels.[5][8]
-
-
GABA Transporters (GATs): Located on presynaptic neurons and surrounding glial cells, these proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signaling action.[8][9]
-
GABA-Transaminase (GABA-T): This mitochondrial enzyme catabolizes GABA into succinic semialdehyde, playing a key role in its degradation and recycling pathway.[5][9]
Core Mechanism of Action: A Dual-Function Ligand
5-Aminopentanoic acid's interaction with the GABAergic system is not monolithic; it engages multiple components, resulting in a complex pharmacological profile. It is best understood as a weak, dual-function ligand at GABA receptors and a substrate for GABA metabolism.
Direct Interaction with GABA Receptors
The primary mechanism of action involves direct binding to both major classes of GABA receptors, albeit with opposing functional outcomes.
-
GABAA Receptor Agonism: 5-Aminopentanoic acid acts as a weak agonist at GABAA receptors.[1][10] This implies that it can bind to the GABA recognition site on the receptor complex and induce a conformational change that opens the chloride ion channel, leading to neuronal inhibition. However, its efficacy and potency are significantly lower than that of the endogenous ligand, GABA.
-
GABAB Receptor Antagonism: In contrast to its effect on GABAA receptors, 5-aminopentanoic acid functions as a weak but selective GABAB receptor antagonist.[11] It competitively binds to GABAB receptors, preventing GABA from activating them and thereby blocking the associated slow, prolonged inhibitory signaling cascade.[11] This antagonistic action is a key differentiator from many other GABA analogues.
This dual activity is unusual. While the agonism at GABAA receptors contributes to inhibitory tone, the antagonism at GABAB receptors could, under certain conditions, lead to a reduction of GABA-mediated inhibition, particularly at presynaptic autoreceptors that regulate GABA release.
Interaction with GABA-Transaminase (GABA-T)
Beyond receptor interaction, 5-aminopentanoic acid is a known substrate for GABA-T, the enzyme responsible for GABA degradation.[2][12] This has two significant implications:
-
Metabolic Pathway: 5-aminopentanoic acid can be catabolized by the same enzymatic machinery as GABA.
-
Competitive Inhibition: By acting as a substrate, it may competitively inhibit the degradation of endogenous GABA, potentially leading to a localized increase in synaptic GABA concentrations. This effect would be most pronounced if its affinity for GABA-T is high and its turnover rate is low compared to GABA.
The interaction with GABA transporters (GATs) is less defined in current literature and represents a critical area for further investigation.
Summary of Pharmacological Actions
The following table summarizes the known interactions of 5-aminopentanoic acid within the GABAergic system.
| Target Component | Interaction Type | Functional Outcome | Reference |
| GABAA Receptor | Weak Agonist | Direct, but weak, neuronal inhibition via Cl⁻ influx. | [10] |
| GABAB Receptor | Weak Antagonist | Blocks GABA-mediated slow inhibition; may disinhibit. | [11] |
| GABA-Transaminase | Substrate | Metabolized by the enzyme; may compete with GABA. | [2][12] |
| GABA Transporters | Undetermined | Interaction and effect on GABA reuptake are not established. | N/A |
Methodologies for Characterizing GABA Analogues
Validating and quantifying the mechanism of action for a compound like 5-aminopentanoic acid requires a multi-pronged experimental approach. The following protocols provide a self-validating system for robust characterization.
Protocol: Radioligand Receptor Binding Assay
Causality: This assay is foundational for determining if a compound physically interacts with a receptor and with what affinity (Ki). It is the first step in confirming a direct binding mechanism.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge to pellet membranes and wash repeatedly to remove endogenous ligands. Resuspend the final pellet to a known protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]muscimol for GABAA sites or [³H]CGP54626 for GABAB sites), and varying concentrations of 5-aminopentanoic acid (as the competitor).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the assay mixture through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.
-
Quantification: Wash the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 5-aminopentanoic acid. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Causality: While binding assays confirm interaction, they do not reveal function (agonist vs. antagonist). TEVC in Xenopus oocytes expressing specific receptor subtypes provides a robust system to determine the functional consequences of that binding.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog. Prepare and microinject them with cRNAs encoding the subunits of the desired GABA receptor (e.g., α1, β2, γ2 for a GABAA subtype).
-
Incubation & Expression: Incubate the oocytes for 2-5 days to allow for robust expression and assembly of functional receptors on the cell membrane.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamp, one for current measurement) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Testing: Apply increasing concentrations of 5-aminopentanoic acid alone to the oocyte. Record the magnitude of the elicited inward chloride current. Plot the current response against concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy (Imax).
-
Antagonist Testing: Apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a stable baseline current. Co-perfuse with increasing concentrations of 5-aminopentanoic acid and measure the degree of inhibition of the GABA-evoked current. Calculate the IC₅₀ to quantify antagonist potency.
Synthesis and Future Directions
5-Aminopentanoic acid hydrate is a GABA analogue with a distinct and complex mechanism of action. Its profile as a weak GABAA agonist and GABAB antagonist is noteworthy.[10][11] This dualism suggests its net effect on neuronal excitability could be highly dependent on the specific neural circuit and the ambient concentration of endogenous GABA. Furthermore, its role as a substrate for GABA-T adds another layer of complexity, potentially modulating local GABA levels.[2][12]
Authoritative Grounding & Future Research Imperatives:
-
Subtype Selectivity: The vast heterogeneity of GABAA receptors, arising from different subunit combinations, dictates their pharmacology.[7] Future studies must employ electrophysiological techniques on a wide array of recombinant receptor subtypes to determine if 5-aminopentanoic acid exhibits any preference, which could be exploited for targeted drug design.
-
GABA Transporter Interaction: The lack of clear data on its interaction with GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) is a significant knowledge gap.[13] Investigating whether it acts as a substrate or inhibitor of these transporters is crucial for a complete mechanistic understanding.
-
In Vivo Consequences: While in vitro data provide a molecular basis, in vivo studies using techniques like microdialysis are needed to confirm whether administration of 5-aminopentanoic acid alters extracellular GABA levels in the brain and to correlate its molecular actions with behavioral outcomes.
References
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How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. (2021). RxList. [Link]
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Allan, R. D., Dickenson, H. W., Johnston, G. A. R., Kazlauskas, R., & Tran, H. W. (n.d.). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Scilit. [Link]
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GABA analogue – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid. (1988). PubMed. [Link]
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Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids. (1979). Australian Journal of Chemistry. [Link]
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Biosynthesis of 5-aminopentanoic Acid and 2-piperidone From Cadaverine and 1-piperideine in Mouse. (n.d.). PubMed. [Link]
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Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. (2021). PubMed. [Link]
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Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (n.d.). PMC. [Link]
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GABA analogue. (n.d.). Wikipedia. [Link]
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In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. (1983). PubMed. [Link]
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The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). PMC. [Link]
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The interaction of the gamma-aminobutyric acid transporter GAT-1 with the neurotransmitter is selectively impaired by sulfhydryl modification of a conformationally sensitive cysteine residue engineered into extracellular loop IV. (2003). PubMed. [Link]
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Showing Compound 5-Aminopentanoic acid (FDB023151). (2011). FooDB. [Link]
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Effect of 2-amino-5-phosphopentanoic acid (AP5), a glutamate NMDA receptor blocker, on neuron activity in the cat motor cortex during performance of a paw placement conditioned reflex. (n.d.). PubMed. [Link]
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Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (n.d.). PubMed. [Link]
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Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. (2021). ResearchGate. [Link]
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An Acidic Amino Acid Transmembrane Helix 10 Residue Conserved in the Neurotransmitter:Sodium:Symporters Is Essential for the Formation of the Extracellular Gate of the γ-Aminobutyric Acid (GABA) Transporter GAT-1. (n.d.). PMC. [Link]
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The transporter GAT1 plays an important role in GABA-mediated carbon-nitrogen interactions in Arabidopsis. (2015). Frontiers. [Link]
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Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (n.d.). PMC. [Link]
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Effects of excitatory amino acids and their antagonists on membrane and action potentials of cat caudate neurones. (n.d.). PubMed. [Link]
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Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025). MDPI. [Link]
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Functional defects in the external and internal thin gates of the γ-aminobutyric acid (GABA) transporter GAT-1 can compensate each other. (2013). PubMed. [Link]
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A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. (n.d.). PMC. [Link]
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GABA and Glutamate Transporters in Brain. (n.d.). Frontiers. [Link]
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Differential Maturation of GABA Action and Anion Reversal Potential in Spinal Lamina I Neurons: Impact of Chloride Extrusion Capacity. (n.d.). PMC. [Link]
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A Technical Guide to the Biosynthesis of 5-Aminopentanoic Acid from Lysine
Abstract
5-Aminopentanoic acid (5AVA), also known as 5-aminovalerate, is a C5 platform chemical with significant potential in the production of bio-based polyamides like Nylon 5.[1][2] The utilization of L-lysine, a readily available and economically viable fermentation product, as a feedstock presents a sustainable alternative to petrochemical-based synthesis.[1] This technical guide provides an in-depth exploration of the primary enzymatic pathways for the bioconversion of lysine into 5-aminopentanoic acid. We will dissect three core strategies: the direct monooxygenase-amidohydrolase system, the versatile α-oxidase mediated routes, and the indirect pathway via the cadaverine intermediate. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the causality behind experimental design, pathway selection, and process optimization.
Part 1: Introduction to 5-Aminopentanoic Acid (5AVA) Biosynthesis
The transition toward a bio-based economy necessitates the development of robust and efficient microbial cell factories for the production of value-added chemicals. 5-aminopentanoic acid is a prime candidate, serving as a monomer for polyamides and a precursor for other valuable chemicals like valerolactam and 1,5-pentanediol.[1][2] L-lysine, with an annual production of over two million tons, is an ideal starting material for 5AVA synthesis due to its structural similarity and the existence of natural and engineered catabolic pathways.[1]
The core challenge in developing a commercially viable bioprocess lies in selecting and optimizing a biosynthetic pathway that offers high titer, yield, and productivity. This guide examines the most promising pathways, evaluating them based on their enzymatic mechanisms, metabolic efficiency, and practical implementation in microbial hosts.
Part 2: Direct Enzymatic Conversion Pathways from L-Lysine
Direct conversion pathways are often favored in metabolic engineering due to their atom economy and reduced number of enzymatic steps, which can minimize metabolic burden and simplify process optimization.
The Monooxygenase-Amidohydrolase Pathway (DavB-DavA System)
This elegant two-step pathway is native to Pseudomonas putida as part of its lysine catabolism machinery.[1][2] It represents one of the most direct and widely studied routes for 5AVA production.
Mechanism & Causality: The conversion is initiated by L-lysine monooxygenase (DavB) , a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of L-lysine at the C-2 position to produce 5-aminovaleramide.[1][3] This step is critical as it commits the lysine molecule to the pathway. The intermediate, 5-aminovaleramide, is then hydrolyzed by 5-aminovaleramide amidohydrolase (DavA) , which specifically cleaves the amide bond to yield 5-aminopentanoic acid and ammonia.[1][2] The high specificity of these enzymes results in a clean conversion with minimal byproduct formation, making it an attractive choice for industrial applications. This pathway has been successfully expressed in hosts like Escherichia coli and Corynebacterium glutamicum for efficient 5AVA production.[4][5]
Pathway Visualization:
Caption: The DavB-DavA pathway for converting L-lysine to 5-aminopentanoic acid.
Quantitative Production Data: The DavB-DavA system has been optimized in various studies to achieve high titers of 5AVA. Whole-cell bioconversion is a common strategy, leveraging high-density cultures of recombinant E. coli.
| Host Organism | L-Lysine Input | 5AVA Titer | Molar Yield | Reference |
| E. coli (Whole-cell) | 30 g/L | 20.8 g/L | 0.87 mol/mol | [1][2] |
| E. coli (Whole-cell) | 120 g/L | 90.59 g/L | 0.94 mol/mol | [4][6] |
| C. glutamicum | N/A (de novo) | 33.1 g/L | N/A | [7][8] |
The L-lysine α-Oxidase (RaiP) Mediated Pathways
An alternative direct approach utilizes L-lysine α-oxidase (RaiP), an enzyme that oxidizes the α-carbon of L-lysine.[7][9] This initial step opens up two distinct routes to 5AVA.
Mechanism & Causality: Step 1 (Common to both routes): L-lysine α-oxidase (RaiP) catalyzes the oxidation of L-lysine to form 6-amino-2-ketocaproic acid (2K6AC), with the concomitant production of ammonia and hydrogen peroxide (H₂O₂).[1][7] The generation of H₂O₂ is a critical aspect of this pathway; it is both a potential reactant for the subsequent step and a potent cellular toxin that must be managed.
-
Route A (Oxidative Decarboxylation): In the simplest configuration, the H₂O₂ generated by RaiP can further oxidize the 2K6AC intermediate, leading to its decarboxylation and the formation of 5AVA.[1] While elegant in its simplicity, this route can be difficult to control, and the reactivity of H₂O₂ can lead to enzyme inactivation and unwanted side reactions.
-
Route B (Engineered Enzymatic Cascade): To create a more robust and controllable system, a three-enzyme cascade has been engineered.[7][8][10] Following the initial RaiP-catalyzed reaction, an α-ketoacid decarboxylase (KivD) is introduced to convert 2K6AC into 5-aminopentanal. This intermediate is then oxidized to 5AVA by an aldehyde dehydrogenase (PadA) .[7] Crucially, a catalase (KatE) is co-expressed to decompose the toxic H₂O₂ into water and oxygen. This modular design provides superior control over the metabolic flux and mitigates cellular stress, often leading to higher final titers.[7]
Pathway Visualization:
Caption: RaiP-mediated pathways, showing both direct oxidation and an engineered cascade.
Quantitative Production Data: The engineered cascade has demonstrated significant improvements in 5AVA production by overcoming the limitations of H₂O₂ toxicity.
| Pathway Variant | Host Organism | 5AVA Titer | Key Strategy | Reference |
| Immobilized RaiP | Cell-free | 13.4 g/L | Enzyme immobilization | [1][8] |
| Engineered Cascade | E. coli (Whole-cell) | 52.24 g/L | Co-expression of RaiP, KivD, PadA, KatE | [7][8] |
Part 3: Indirect Conversion via Cadaverine Intermediate
This pathway represents a natural lysine degradation route in many microorganisms and involves the initial decarboxylation of lysine to cadaverine.[11][12][13]
Mechanism & Causality: The conversion begins with the action of lysine decarboxylase (LdcC or CadA in E. coli) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that removes the C-1 carboxyl group from lysine to produce cadaverine.[7][14] Cadaverine is then metabolized to 5-aminopentanal through the action of an amine oxidase (such as diamine oxidase) or a transaminase (like putrescine transaminase, PatA).[7][15][16] This step often proceeds via the cyclic intermediate 1-piperideine.[11][15] Finally, aldehyde dehydrogenase (PatD) oxidizes 5-aminopentanal to 5-aminopentanoic acid.[7][9]
From a metabolic engineering perspective, this pathway is often viewed as a competing route that diverts lysine away from more direct conversion pathways. Therefore, a common and critical strategy when engineering the DavB-DavA or RaiP pathways in E. coli is to knock out the native cadA gene to prevent this flux toward cadaverine, thereby maximizing the carbon directed to the desired product.[7]
Pathway Visualization:
Caption: The indirect conversion of L-lysine to 5AVA via a cadaverine intermediate.
Part 4: Comparative Analysis and Future Outlook
Choosing the optimal pathway depends on the specific goals of the research or production campaign, including the host organism, process type (fermentation vs. bioconversion), and tolerance to intermediates.
| Pathway | Key Enzymes | Pros | Cons |
| DavB-DavA | DavB, DavA | Highly direct (2 steps), high specificity, high reported yields. | Requires molecular oxygen, potential for enzyme inhibition at high substrate/product concentrations. |
| RaiP (Route A) | RaiP | Simplest (1 enzyme), potential for cell-free systems. | H₂O₂ toxicity, difficult to control, lower yields. |
| RaiP (Route B) | RaiP, KivD, PadA, KatE | High titers, mitigates H₂O₂ toxicity, modular and controllable. | More complex (4 enzymes), requires balancing expression levels. |
| Cadaverine | LdcC, Oxidase/Transaminase, PatD | Natural degradation route. | Often a competing pathway, volatile intermediate (cadaverine), less direct. |
Future Directions: The field is rapidly advancing toward industrial-scale production of 5AVA. Key areas of future research include:
-
Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate tolerance of key enzymes like DavB and RaiP through directed evolution and rational design.
-
Host Strain Optimization: Developing robust chassis strains with enhanced precursor supply, improved cofactor regeneration (NADPH for DavB), and increased tolerance to 5AVA.
-
Process Intensification: Designing high-density fed-batch fermentation and whole-cell bioconversion processes to maximize productivity and final titer.
-
Cell-Free Systems: Exploring the use of purified enzymes in cell-free systems to eliminate the complexities of cellular metabolism and achieve higher conversion efficiencies.
Part 5: Self-Validating Experimental Protocols
The trustworthiness of any biosynthetic study relies on robust and reproducible protocols. The following methods describe a self-validating workflow where the output of the bioconversion (Protocol 1) is quantitatively verified by an analytical method (Protocol 2).
Protocol 1: Whole-Cell Bioconversion of L-Lysine using the DavB-DavA System
Objective: To convert L-lysine to 5-aminopentanoic acid using a resting-cell suspension of E. coli co-expressing DavB and DavA from P. putida.
Methodology:
-
Strain Cultivation: Inoculate a single colony of E. coli BL21(DE3) harboring the DavB-DavA expression plasmid into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking (220 rpm).
-
Scale-Up and Induction: Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium in a 2 L baffled flask. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein Expression: Cool the culture to 20°C and induce recombinant protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate for 16-20 hours at 20°C with shaking (180 rpm).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
-
Bioconversion Reaction: Resuspend the cell pellet in the same phosphate buffer to a final OD₆₀₀ of 60. This concentrated cell suspension is the whole-cell catalyst.
-
Reaction Initiation: In a temperature-controlled vessel (e.g., a 100 mL beaker in a 30°C water bath with stirring), add the cell suspension and L-lysine to a final concentration of 120 g/L. Ensure adequate aeration to supply oxygen for the DavB reaction.
-
Time-Course Sampling: Withdraw 500 µL aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately centrifuge the sample at 15,000 x g for 2 minutes to pellet the cells. Collect the supernatant and store at -20°C for analysis.
Protocol 2: HPLC Quantification of 5-Aminopentanoic Acid
Objective: To quantify the concentration of 5AVA in the bioconversion supernatant using reverse-phase HPLC with pre-column derivatization.
Methodology:
-
Standard Curve Preparation: Prepare a series of 5AVA standards in the reaction buffer (e.g., 0, 0.5, 1, 2, 5, 10 g/L) from a certified stock solution.
-
Sample Preparation: Thaw the supernatant samples from Protocol 1. Dilute them 10-fold to 100-fold with ultrapure water to fall within the range of the standard curve.
-
OPA Derivatization: In an HPLC vial, mix 50 µL of the diluted sample or standard with 200 µL of o-phthalaldehyde (OPA) derivatization reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature in the dark.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2) with 5% tetrahydrofuran (THF).
-
Mobile Phase B: Methanol.
-
Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to 20% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: Integrate the peak area corresponding to the OPA-derivatized 5AVA. Plot the peak areas of the standards against their known concentrations to generate a linear standard curve. Use the regression equation to calculate the 5AVA concentration in the unknown samples, accounting for the dilution factor. This quantitative result validates the success and efficiency of the bioconversion described in Protocol 1.
Part 6: References
-
Liu, P., Zhang, H., Lv, M., Hu, M., Li, Z., Gao, C., Xu, P., & Ma, C. (2014). Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]
-
Park, S. J., Kim, M. J., & Lee, S. Y. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(12), 1554-1561. [Link]
-
Perry, T. L., Hestrin, M., MacDougall, L., & Hansen, S. (1983). Biosynthesis of 5-aminopentanoic Acid and 2-piperidone From Cadaverine and 1-piperideine in Mouse. Journal of Neurochemistry, 40(4), 1067-1072. [Link]
-
Livestock Metabolome Database. (2016). Showing metabocard for 5-Aminopentanoic acid (LMDB00429). [Link]
-
PubMed. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]
-
NP-MRD. (2021). Showing NP-Card for 5-Aminopentanoic acid (NP0001412). [Link]
-
Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 622424. [Link]
-
PubMed. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(12), 1554-1561. [Link]
-
Wikipedia. (n.d.). Lysine 2-monooxygenase. [Link]
-
ResearchGate. (n.d.). Various routes of 5AVA biosynthesis from L-lysine in microorganisms. [Link]
-
Revuelta, J. L., et al. (2021). Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics. Frontiers in Molecular Biosciences, 8, 753909. [Link]
-
Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 622424. [Link]
-
ResearchGate. (n.d.). The biosynthesis routes of 5AVA from L-Lysine in microorganisms. [Link]
-
Creative Biolabs. (n.d.). Lysine Metabolism: Pathways, Regulation, and Biological Significance. [Link]
-
Wikipedia. (n.d.). 5-aminovalerate transaminase. [Link]
-
Ataman Kimya. (n.d.). LYSINE. [Link]
-
ResearchGate. (n.d.). Metabolic pathway design for the production of 5-aminovalerate and glutarate in Corynebacterium glutamicum. [Link]
Sources
- 1. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]
- 8. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Livestock Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (LMDB00429) [lmdb.ca]
- 12. 5-Aminovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 13. 5-Aminovaleric acid Supplier | CAS 660-88-8 | AOBIOUS [aobious.com]
- 14. Lysine decarboxylase - Creative Enzymes [creative-enzymes.com]
- 15. Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Profiling of 5-Aminopentanoic Acid Hydrate: A Technical Guide
The following technical guide details the thermochemical properties of 5-aminopentanoic acid (5-APA), focusing on its solid-state thermodynamics, hydration dynamics, and experimental characterization.
Executive Summary
5-Aminopentanoic acid (5-APA), also known as
This guide provides a definitive thermochemical profile of 5-APA, synthesizing experimental data on its enthalpy of formation, combustion, and heat capacity.[1] It further details the thermodynamic drivers of its hydration and provides step-by-step protocols for characterizing its solid-state stability.[1]
Chemical Identity & Solid-State Architecture[1]
5-APA exists in the solid state primarily as a zwitterion (
| Property | Data |
| IUPAC Name | 5-Aminopentanoic acid |
| CAS Registry Number | 660-88-8 |
| Formula | |
| Molar Mass | 117.15 g/mol |
| Crystal Habit | Monoclinic (typical for amino acid homologs) |
| Zwitterionic Character | High dipole moment; stabilization requires ~4-5 water molecules in solution [1].[1][2][3] |
Thermochemical Properties (Standard State)
The following values represent the standard state properties of crystalline 5-APA at
Table 1: Standard Thermodynamic Functions
| Quantity | Symbol | Value | Uncertainty | Source |
| Enthalpy of Combustion | -2935.5 kJ/mol | Skoulika & Sabbah (1983) [2] | ||
| Enthalpy of Formation | -604.17 kJ/mol | NIST / Skoulika (1983) [2] | ||
| Gibbs Energy of Formation | -460.0 kJ/mol | Est.[1] | Literature Compilation [3] | |
| Molar Heat Capacity | 163.7 J/(K·mol) | - | NIST [2] | |
| Melting/Decomposition | 157 - 158 °C | - | HMDB / Sigma [4] |
Note on Entropy (
): While specific experimentalvalues for 5-APA are rare in standard compilations, it can be estimated from homologous series (GABA ) and the methylene increment ( ), yielding an estimated .
Thermodynamic Cycle Visualization
The relationship between formation, combustion, and solution enthalpies is visualized below.
Figure 1: Thermochemical cycle linking formation, combustion, and solution properties of 5-APA.[1]
Hydration Dynamics & Hygroscopicity
While 5-APA is most stable as an anhydrous zwitterion, "5-APA hydrate" often refers to the hygroscopic nature of the solid or a specific salt form (e.g., Hydrochloride salt).[1]
The Hydration Effect
In aqueous solution, the zwitterionic headgroups (
-
Zwitterion Stabilization: Theoretical studies indicate that approximately 4-5 water molecules are required to stabilize the zwitterionic form over the neutral form in the gas phase [1].[1]
-
Solubility: 5-APA exhibits high water solubility (~1000 mg/mL at 20°C) [4], driven by the favorable enthalpy of hydration of the charged termini overcoming the hydrophobic effect of the pentyl chain.
Dehydration Kinetics
If a hydrated crystal form (pseudo-polymorph) is isolated, dehydration typically follows first-order kinetics.[1]
-
Dehydration Onset: Surface water is lost < 100°C.[1]
-
Lattice Water: Stoichiometric water (if present) is typically released between 80°C and 120°C, appearing as an endothermic event in DSC prior to melting/decomposition at 158°C.
Experimental Methodologies
To validate the thermochemical profile of a specific 5-APA sample (anhydrous vs. hydrate), the following protocols are recommended.
Protocol A: Combustion Calorimetry (Energy of Combustion)
Objective: Determine
-
Preparation: Pelletize ~0.5 g of dried 5-APA.
-
Combustion: Burn in a static bomb calorimeter at 3.0 MPa
. -
Correction: Apply Washburn corrections for the formation of nitric acid (
) from nitrogen. -
Calculation:
. Convert to enthalpy: .
Protocol B: Thermal Analysis (Hydrate Identification)
Objective: Distinguish between surface moisture and stoichiometric hydrate.
-
TGA (Thermogravimetric Analysis):
-
DSC (Differential Scanning Calorimetry):
-
Use hermetically sealed aluminum pans with a pinhole.[1]
-
Look for a broad endotherm (dehydration) followed by a sharp endotherm (melting/decomposition).
-
Workflow Visualization
Figure 2: Analytical workflow for distinguishing anhydrous 5-APA from hydrated forms.
Implications for Drug Development
-
Formulation Stability: The high melting point (158°C) suggests good thermal stability for solid dosage forms. However, the hygroscopicity requires humidity-controlled storage (desiccators) to prevent deliquescence.[1]
-
Bioavailability: The high water solubility implies that dissolution rate is unlikely to be the rate-limiting step in absorption (BCS Class I or III behavior).[1]
-
Excipient Compatibility: As a primary amine and carboxylic acid, 5-APA is reactive.[1] It should not be formulated with reducing sugars (Maillard reaction risk) or strong oxidizers.
References
-
Zwitterion Stability: J. Chem. Phys. 119, 10738 (2003). "Zwitterion formation in hydrated amino acid, dipole bound anions."[1][4] Link[1]
-
Enthalpy of Formation/Combustion: Skoulika, S., Sabbah, R. (1983). "Thermodynamique de composes azotes X. Etude thermochimique de quelques acides
-amines." Thermochimica Acta, 61, 203-214.[1] (Cited in NIST Chemistry WebBook). Link -
Thermodynamic Compilation: Standard Thermodynamic Properties of Chemical Substances. (Derived from Pedley, J.B. et al., 1986). Link
-
Physical Properties: Human Metabolome Database (HMDB) Record for 5-Aminopentanoic acid.[1][2] Link[1]
Sources
Methodological & Application
Advanced Protocol: Integration of 5-Aminopentanoic Acid Hydrate into Solid-Phase Peptide Synthesis
This guide outlines the rigorous scientific protocol for utilizing 5-aminopentanoic acid hydrate (5-AVA[1] · xH₂O) in Solid-Phase Peptide Synthesis (SPPS).[1]
Executive Summary & Scientific Rationale
5-aminopentanoic acid (5-AVA), also known as
The "Hydrate" Challenge: Researchers frequently source the raw material as 5-aminopentanoic acid hydrate .[1] Direct use of this unprotected, hydrated zwitterion in SPPS is chemically non-viable for two reasons:
-
Solubility & Reactivity: The free amino acid is insoluble in standard organic solvents (DMF, DCM) and exists as a zwitterion, preventing efficient activation.
-
Water Content: The hydrate water hydrolyzes active esters (e.g., O-acylisoureas) formed during activation, quenching the coupling reaction.
Therefore, this guide provides a two-phase workflow :
-
Phase A: Conversion of the raw hydrate into the SPPS-compatible building block Fmoc-5-AVA-OH .
-
Phase B: Optimized Solid-Phase Coupling protocols to minimize
-lactam formation and aggregation.
Phase A: Preparation of Fmoc-5-AVA-OH
If you have already purchased pre-protected Fmoc-5-AVA-OH, skip to Phase B.[1] This section is for researchers starting with the raw hydrate.
Mechanism of Action
The raw hydrate is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic aqueous conditions.[1] The base neutralizes the zwitterion, allowing the amine to attack the Fmoc-OSu carbonate, while the hydrate water is miscible in the reaction solvent (Water/Dioxane or Water/Acetone).
Protocol 1: Fmoc-Protection of 5-AVA Hydrate[1][2]
Reagents:
-
5-Aminopentanoic acid hydrate (1.0 eq)[1]
-
Fmoc-OSu (1.1 eq)[1]
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ) (2.5 eq)[1] -
Solvents: Water (
), 1,4-Dioxane (or Acetone), Ethyl Acetate (EtOAc), 1N HCl.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5-aminopentanoic acid hydrate (e.g., 10 mmol) and
(25 mmol) in (30 mL). Ensure complete dissolution. -
Addition: Dissolve Fmoc-OSu (11 mmol) in 1,4-Dioxane (30 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C (ice bath).
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Work-up (Critical for Purity):
-
Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure.
-
Dilute the remaining aqueous residue with
(50 mL). -
Wash 1: Extract with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and byproducts.[1] Discard the organic (top) layer. -
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1N HCl. The product, Fmoc-5-AVA-OH, will precipitate as a white solid or oil.[1]
-
Extraction: Extract the acidified aqueous layer with EtOAc (
mL).
-
-
Drying & Isolation: Combine EtOAc layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Recrystallization: If necessary, recrystallize from EtOAc/Hexane to obtain high-purity Fmoc-5-AVA-OH.
Yield Expectation: >85% Validation: Check purity via HPLC (254 nm) and identity via ESI-MS (Expected [M+H]+: ~340.4 Da).
Phase B: Solid-Phase Coupling Protocol
This protocol assumes the use of Fmoc-5-AVA-OH (either commercial or synthesized from Phase A).[1]
Critical Consideration: -Lactam Formation
Unlike
-
Risk 1 (Activation): Slow activation can lead to cyclization of the activated acid species.
-
Risk 2 (On-Resin): After deprotecting the N-terminus of the resin-bound 5-AVA, the free amine can attack the carbonyl of the preceding peptide bond, cleaving the chain and releasing
-valerolactam.[1] -
Mitigation: Use potent coupling reagents (DIC/Oxyma) and immediately couple the subsequent amino acid.
Protocol 2: SPPS Coupling Cycle
Reagents:
-
Resin: Rink Amide or Wang (Swelled in DMF).[2]
-
Fmoc-5-AVA-OH (3–5 eq relative to resin loading).[1]
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Workflow:
| Step | Operation | Reagents/Conditions | Duration | Notes |
| 1 | Fmoc Removal | 20% Piperidine in DMF | 2 x 5 min | Deprotect previous AA on resin.[1] |
| 2 | Wash | DMF | 5 x 1 min | Thorough flow wash. |
| 3 | Activation | Option A (Recommended): Fmoc-5-AVA-OH (3 eq)DIC (3 eq)Oxyma Pure (3 eq)Option B (Steric Bulk): Fmoc-5-AVA-OH (3 eq)HATU (2.9 eq)DIPEA (6 eq) | Pre-activate for 1–2 min in DMF.[1] | Do not pre-activate for >5 min to avoid potential side reactions. |
| 4 | Coupling | Add activated solution to resin.[2][3] | 45–60 min | Shake/Vortex at RT. |
| 5 | Monitoring | Kaiser Test or Chloranil Test | N/A | Ensure negative result (no free amines). |
| 6 | Capping (Optional) | Acetic Anhydride / Pyridine | 10 min | Cap unreacted amines if Kaiser is positive. |
| 7 | Fmoc Removal | 20% Piperidine in DMF | 2 x 5 min | CRITICAL: Proceed immediately to Step 8. |
| 8 | Next Coupling | Next Fmoc-AA-OH | Immediate | Do not leave resin sitting after Step 7 to prevent valerolactam cleavage.[1] |
Visualization: SPPS Workflow & Decision Logic
Figure 1: Optimized SPPS cycle for 5-AVA incorporation. Note the "Immediate" requirement for the subsequent step.
Troubleshooting & Optimization
Solubility Issues
-
Observation: Fmoc-5-AVA-OH precipitates in DCM.[1]
-
Solution: 5-AVA derivatives are more soluble in polar aprotic solvents.[1] Use 100% DMF or NMP. Avoid DCM for the coupling step involving 5-AVA.[1]
Aggregation (The "Difficult Sequence")
-
Observation: Coupling efficiency drops after 5-AVA insertion.
-
Cause: The flexible aliphatic chain can disrupt secondary structure or induce aggregation in growing chains.
-
Solution: Use Pseudoproline dipeptides or Dmb-protection on the amino acid following 5-AVA if the sequence is hydrophobic.[1] Alternatively, elevate coupling temperature to 50°C (using DIC/Oxyma, not HATU to avoid racemization of chiral neighbors).
Lactam Formation (Chain Cleavage)[1]
-
Mechanism: Intramolecular nucleophilic attack by the N-terminal amine of 5-AVA (after Fmoc removal) onto the carbonyl C-5.[1]
-
Prevention:
-
Short Deprotection: Limit piperidine exposure to
min. -
Rapid Transition: Have the next activated amino acid ready before deprotecting the 5-AVA residue.[1]
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]
-
Bureš, F. (2019). 5-Aminovaleric acid: A versatile building block in organic synthesis.[1] RSC Advances. (General context on 5-AVA utility).
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943. Link[1]
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (Reference for spacer arm lengths, 5-AVA is ~7Å).[1] Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always consult Safety Data Sheets (SDS) and utilize appropriate Personal Protective Equipment (PPE).
Sources
Application Notes & Protocols: 5-Aminopentanoic Acid Hydrate as a Flexible Linker for Bioconjugation
Abstract
The linker is a critical component in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic properties of molecules such as Antibody-Drug Conjugates (ADCs).[1][2] This guide provides an in-depth exploration of 5-aminopentanoic acid (5-AVA), a simple, non-cleavable, and flexible aliphatic linker. We will delve into the scientific rationale for its use, the core chemical principles of its reactivity, and detailed, field-proven protocols for its application in bioconjugation workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage simple and effective linkers to create stable and functional bioconjugates.
Introduction: The Strategic Role of Linkers in Bioconjugate Design
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics and diagnostics.[3][4] In complex constructs like ADCs, the linker serves as more than a simple bridge; it is a sophisticated chemical tool that connects a targeting antibody to a therapeutic payload.[5][6] The linker's design dictates the conjugate's stability in circulation, the efficiency of payload release, and overall therapeutic index.[1][2]
Linkers are broadly categorized based on their properties, such as flexibility and cleavability.
-
Flexible vs. Rigid Linkers: Flexible linkers, often composed of amino acids like glycine and serine or aliphatic chains, provide spatial separation between the conjugated moieties without imposing significant conformational constraints.[7][8] This can be crucial for preserving the biological activity of both components by minimizing steric hindrance.[9] Rigid linkers, in contrast, are designed to maintain a fixed distance and orientation between domains.[8]
-
Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are engineered to release their payload in response to specific triggers within the target cell environment, such as low pH or the presence of specific enzymes.[][11] Non-cleavable linkers, like 5-aminopentanoic acid, form a stable bond and release the payload only upon the complete degradation of the parent biomolecule (e.g., the antibody) within the lysosome.[][13] This strategy ensures maximum stability in circulation and reduces the risk of premature payload release.[14]
5-Aminopentanoic acid (also known as 5-aminovaleric acid) is a delta-amino acid with the chemical formula C₅H₁₁NO₂.[15][16] Its structure features a five-carbon aliphatic chain with a terminal carboxylic acid group and a terminal primary amine group, making it an ideal bifunctional building block for bioconjugation.[17][18]
Rationale for Employing 5-Aminopentanoic Acid
The selection of 5-AVA as a linker is a strategic choice driven by several key advantages that align with the goals of creating simple, stable bioconjugates.
Structural Flexibility and Spatial Separation
The five-carbon (pentyl) backbone of 5-AVA is conformationally flexible. This allows the conjugated molecules (e.g., an antibody and a drug) to orient themselves independently, which can be critical for maintaining the antibody's antigen-binding affinity and the payload's therapeutic activity.[7][8] The linker acts as a simple spacer, effectively separating the two functional domains.
High Stability via Amide Bond Formation
5-AVA is a non-cleavable linker. It participates in bioconjugation through the formation of highly stable amide bonds, which are resistant to hydrolysis under typical physiological conditions (pH 7.4, 37°C).[3] This inherent stability is a major advantage for applications where premature drug release would lead to systemic toxicity and a reduced therapeutic window.[13][14] The payload is released only after the entire conjugate is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[]
Simplicity and Chemical Tractability
As a small molecule with well-defined reactive handles (an amine and a carboxylic acid), 5-AVA is chemically straightforward to work with. The conjugation chemistry is robust, well-characterized, and relies on standard laboratory procedures like carbodiimide chemistry (EDC/NHS coupling), which are familiar to most researchers in the field.[19][20]
Comparison with Other Linker Classes
To understand its specific utility, 5-AVA should be compared against other common linker types.
| Feature | 5-Aminopentanoic Acid | PEG Linkers | Cleavable Linkers (e.g., Val-Cit) |
| Primary Role | Stable, flexible spacer | Hydrophilic, flexible spacer | Environment-sensitive payload release |
| Release Mechanism | Non-cleavable (Antibody degradation)[13] | Non-cleavable (Antibody degradation) | Cleavable (Enzymatic, pH, etc.)[11] |
| Flexibility | High | High | Variable |
| Hydrophilicity | Moderate | High[21] | Variable |
| Key Advantage | High plasma stability, simplicity | Reduces aggregation, improves PK[21] | Targeted, rapid payload release[] |
| Key Consideration | Payload must be active with linker remnant | Potential for immunogenicity | Potential for premature release[2] |
Core Bioconjugation Chemistry
The utility of 5-AVA as a linker stems from the orthogonal reactivity of its two functional groups. A typical strategy involves activating the carboxylic acid to react with a primary amine (e.g., a lysine residue on an antibody) or using the linker's amine to react with an activated ester on a payload molecule.
The most common method for forming the amide bond is through the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
Mechanism of Action:
-
O-acylisourea Intermediate Formation: The carboxyl group of 5-AVA attacks the EDC, forming a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This unstable intermediate is prone to hydrolysis. NHS is added to react with it, forming a more stable, amine-reactive NHS ester. This conversion increases the efficiency of the final conjugation step.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target biomolecule, forming a stable amide bond and releasing NHS.
Experimental Protocols
The following protocols provide a robust framework for a two-step conjugation strategy: first, the activation of 5-aminopentanoic acid, and second, its conjugation to a primary amine-containing biomolecule, such as an antibody.
Protocol 1: Activation of 5-Aminopentanoic Acid with EDC/NHS
This protocol describes the preparation of an amine-reactive NHS ester of 5-AVA. This activated linker can then be used to label proteins or other amine-containing molecules.
Materials:
-
5-Aminopentanoic acid hydrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
Procedure:
-
Prepare Reagents: Immediately before use, prepare solutions of 5-AVA, EDC, and NHS in anhydrous DMF or DMSO. For example, prepare 100 mM stock solutions. Causality Note: EDC and NHS esters are moisture-sensitive and can hydrolyze rapidly in aqueous solutions. Preparing fresh solutions in anhydrous solvent is critical for high reaction efficiency.[20]
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order. This example is for a 1 µmol scale reaction.
-
10 µL of 100 mM 5-Aminopentanoic acid (1 µmol, 1 equivalent)
-
15 µL of 100 mM NHS (1.5 µmol, 1.5 equivalents)
-
15 µL of 100 mM EDC (1.5 µmol, 1.5 equivalents)
-
Expert Insight: Adding NHS before EDC can help improve the efficiency of NHS-ester formation and reduce the formation of undesired side products.
-
-
Incubation: Allow the activation reaction to proceed at room temperature for 15-30 minutes. The resulting solution contains the activated 5-AVA-NHS ester and is now ready for direct use in the subsequent conjugation step. Do not store this activated solution for extended periods.
Protocol 2: Conjugation of Activated 5-AVA to an Antibody
This protocol details the labeling of an antibody (e.g., IgG) via its surface lysine residues.
Materials:
-
Antibody solution (e.g., 1-10 mg/mL in PBS, pH 7.2-8.0)
-
Activated 5-AVA-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed by buffer exchange.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated 5-AVA-NHS ester solution to the antibody solution.[20] Perform the addition while gently vortexing to ensure homogenous mixing.
-
Causality Note: The optimal pH for NHS ester reactions with primary amines is 7.0-9.0.[20] A pH below 7.0 will result in protonated amines that are poor nucleophiles, reducing reaction efficiency. A pH above 9.0 significantly increases the rate of hydrolysis of the NHS ester.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes. This will hydrolyze any remaining unreacted NHS esters.
-
Purification: Remove unreacted linker and byproducts by purifying the antibody conjugate.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for rapid and efficient separation. Equilibrate the column with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Dialysis: Dialyze the reaction mixture against the storage buffer for 24-48 hours at 4°C with at least three buffer changes.
-
Protocol 3: Characterization of the Bioconjugate
Confirming the successful synthesis and purity of the conjugate is a critical final step.
-
SDS-PAGE: Analyze the purified conjugate alongside the unconjugated antibody. A successful conjugation will result in a slight increase in the molecular weight, visible as a shift in the band(s) corresponding to the antibody heavy and/or light chains.[22]
-
Mass Spectrometry (MS): For precise characterization, use ESI-MS or MALDI-TOF to determine the exact mass of the conjugate.[22] This allows for the calculation of the average number of linkers conjugated per antibody, often referred to as the Drug-to-Antibody Ratio (DAR) in ADC development.
-
UV-Vis Spectrophotometry: If 5-AVA is used to conjugate a payload with a unique absorbance spectrum, the degree of labeling can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the protein and the λ_max for the payload).[20]
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of EDC or NHS ester.- Incorrect reaction pH (too low).- Presence of competing amine-containing buffers (Tris, glycine). | - Use fresh, anhydrous solvents for activation.- Ensure reaction pH is between 7.2 and 8.5.[20]- Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before conjugation. |
| Protein Aggregation | - High degree of conjugation can alter protein pI and increase hydrophobicity.- Cross-linking between protein molecules. | - Reduce the molar excess of the activated linker used in the reaction.- Optimize the reaction time and temperature.- Include solubility-enhancing excipients in the final formulation if necessary. |
| Heterogeneous Product | - Non-specific conjugation to multiple lysine residues. | - This is an inherent outcome of lysine conjugation.[13] Accept the heterogeneity or explore site-specific conjugation methods (e.g., targeting engineered cysteines) for a more uniform product.[4][6] |
Conclusion
5-Aminopentanoic acid hydrate is a valuable tool in the bioconjugation toolkit. Its simple aliphatic structure provides flexibility and spatial separation, while its bifunctional nature allows for the formation of highly stable, non-cleavable amide linkages using well-established chemical protocols. While it does not offer the targeted release of cleavable linkers or the significant hydrophilicity of PEG linkers, its key advantages of stability, simplicity, and predictability make it an excellent choice for applications requiring robust and permanent conjugation. By understanding the underlying chemistry and following validated protocols, researchers can effectively employ 5-AVA to develop novel and effective bioconjugates for a wide range of scientific applications.
References
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Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Available at: [Link]
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Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. Available at: [Link]
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J-S. J. Oh, et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138, 5-Aminovaleric acid. PubChem. Available at: [Link]
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ResearchGate. (2021, September 17). (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439402, 5-Amino-2-oxopentanoic acid. PubChem. Available at: [Link]
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K.J. Beh, et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Available at: [Link]
- Boster Bio. (n.d.). Bioconjugation application notes. Boster Bio.
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- BenchChem. (2025). Application Notes and Protocols for Bioconjugation of Peptides with 5-Azidopentanoic Acid Ethyl Ester. BenchChem.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992101, 5-Ammoniopentanoate. PubChem. Available at: [Link]
- Vaia. (n.d.). Treatment of 5- aminopentanoic acid DCC(dicyclohexylcarbodiimide) yields a lactam. Show the structure of the product and the mechanism of the reaction. Vaia.
- Lumiprobe. (n.d.). Bioconjugation reagents. Lumiprobe.
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C.A. Challener. (2015). Current ADC Linker Chemistry. AAPS J. Available at: [Link]
- FooDB. (2011, September 21). Showing Compound 5-Aminopentanoic acid (FDB023151). FooDB.
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- BenchChem. (2025). A Comparative Guide to Bioconjugation Reagents: Alternatives to 5-Isocyanatopentanoic Acid. BenchChem.
-
Royal Society of Chemistry. (n.d.). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Publishing. Available at: [Link]
- CymitQuimica. (n.d.). CAS 660-88-8: 5-Aminovaleric acid. CymitQuimica.
- TCI (Shanghai) Development Co., Ltd. (n.d.). Bioconjugation Reagents. TCI Chemicals.
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Derivatization of 5-aminopentanoic acid hydrate for GC-MS analysis
Application Note: GC-MS Analysis of 5-Aminopentanoic Acid Hydrate
A Senior Application Scientist's Guide to Robust Derivatization Strategies
Introduction: Overcoming the Analytical Challenge
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high chromatographic resolution and sensitive detection. However, its application is primarily limited to volatile and thermally stable compounds.[1][2] 5-aminopentanoic acid, a delta amino acid, presents a significant analytical hurdle in its native form.[3] Like other amino acids, its zwitterionic nature—possessing both a carboxylic acid and an amino group—results in high polarity, strong intermolecular hydrogen bonding, and consequently, very low volatility.[1][4][5] Direct injection into a GC system would lead to thermal decomposition in the injector port and poor chromatographic performance.[4]
To enable GC-MS analysis, a chemical modification process known as derivatization is essential.[1][5][6] This process transforms the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative by masking the active functional groups (-COOH and -NH2).[7][8][9] This guide provides a detailed exploration of two primary, field-proven derivatization strategies for 5-aminopentanoic acid: silylation and alkyl chloroformate-mediated acylation/esterification.
Strategic Selection of a Derivatization Reagent
The choice of derivatization agent is critical and depends on factors such as analyte concentration, sample matrix complexity, and the required stability of the derivative. The two most robust approaches for amino acids are silylation and acylation/alkylation.
Silylation: The Gold Standard for Volatility
Silylation is a widely used technique that replaces the active hydrogens on hydroxyl, carboxyl, and amino groups with a nonpolar silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) moiety.[7][10]
-
Mechanism: Silylating reagents react with the acidic protons on both the carboxylic acid and the amino group of 5-aminopentanoic acid.
-
Common Reagents:
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): This reagent forms TMS derivatives and has the advantage of producing highly volatile by-products that elute with the solvent front, minimizing chromatographic interference.[4]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives. These derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts, making MTBSTFA a preferred choice for robust and reproducible methods.[5][7][11] The higher molecular weight of the TBDMS group also shifts the mass fragments to a higher m/z range, which can be beneficial for avoiding low-mass matrix interferences.[12]
-
The primary drawback of silylation is its acute sensitivity to moisture. The presence of water will consume the reagent, lead to poor reaction yield, and hydrolyze the formed derivatives.[7][11] Therefore, all glassware must be meticulously dried, and samples must be lyophilized or dried under an inert gas stream prior to the reaction.
Alkyl Chloroformate Derivatization: Simplicity and Speed
Derivatization using alkyl chloroformates, such as ethyl chloroformate (ECF), offers a compelling alternative to silylation. This method can simultaneously derivatize both the carboxyl and amino groups in a single, rapid step.[5][13][14]
-
Mechanism: In the presence of a base (e.g., pyridine) and an alcohol (e.g., ethanol), ECF reacts with the amino group to form a stable N-ethoxycarbonyl derivative, while the carboxylic acid group is converted to its corresponding ethyl ester.[5][13]
-
Key Advantage: A major benefit of the ECF method is its compatibility with aqueous environments.[15] This eliminates the need for a rigorous drying step, simplifying sample preparation, reducing analysis time, and potentially improving reproducibility for large batches.[14][15]
Comparative Summary
The following table provides a high-level comparison to guide your selection process.
| Feature | Silylation (MTBSTFA) | Alkyl Chloroformate (ECF) |
| Reaction | Single-step reaction targeting active hydrogens. | Single-step acylation and esterification. |
| Key Advantage | Produces highly stable TBDMS derivatives with excellent chromatographic properties.[5][7][11] | Reaction proceeds in an aqueous medium, simplifying sample prep and reducing time.[14][15] |
| Key Disadvantage | Highly sensitive to moisture, requiring anhydrous conditions and sample drying.[7][11] | Requires a post-derivatization liquid-liquid extraction step to isolate the derivative.[5][16] |
| Derivative Stability | TBDMS derivatives are very stable.[5][7] | N-ethoxycarbonyl ethyl esters are stable. |
| Best For | Applications requiring the highest stability and when anhydrous conditions can be easily maintained. | High-throughput analysis, complex aqueous matrices, and labs where rigorous drying is a bottleneck. |
Experimental Protocols
As a Senior Application Scientist, I advocate for self-validating protocols. The following sections provide detailed, step-by-step methodologies for both MTBSTFA and ECF derivatization.
Workflow Overview
Caption: General workflow for GC-MS analysis.
Protocol 1: Silylation with MTBSTFA
This protocol is optimized for creating stable TBDMS derivatives, ensuring robust and reproducible results.
Chemical Reaction
Caption: Silylation of 5-aminopentanoic acid.
A. Materials and Reagents
-
5-Aminopentanoic acid hydrate standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA w/ 1% t-BDMCS)[5][16]
-
Acetonitrile (ACN) or Pyridine, HPLC or Derivatization Grade
-
0.1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate, HPLC Grade
-
2 mL Screw-top reaction vials with PTFE-lined caps
-
Heating block or oven
-
Centrifuge
-
Nitrogen or Argon gas evaporator / Lyophilizer
B. Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of 5-aminopentanoic acid hydrate in 0.1 M HCl. A typical starting concentration is 1 mg/mL. Create working standards by diluting the stock solution with 0.1 M HCl.
-
Drying: Aliquot 100 µL of the working standard into a 2 mL reaction vial. Completely remove the solvent by either lyophilization (-20°C overnight) or by drying under a gentle stream of nitrogen gas at room temperature.[17] This step is critical; the absence of water is paramount for successful silylation. [7][11]
-
Derivatization:
-
To the dry residue, add 100 µL of acetonitrile (or pyridine).[7][17]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70-100°C for 30 to 120 minutes. Optimal conditions may need to be determined empirically, but a good starting point is 90°C for 60 minutes.[5][7] The t-BDMCS in the reagent acts as a catalyst to ensure complete derivatization.
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
(Optional but recommended) Add 500 µL of ethyl acetate and centrifuge (e.g., 10,000 rpm for 5 min) to pellet any non-dissolved material.[17]
-
Transfer the supernatant to a GC-MS autosampler vial with an insert for analysis.
-
C. Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5) | A standard non-polar column provides excellent separation for TBDMS derivatives.[4] |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the high-boiling point derivative.[18][19] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Standard carrier gas for GC-MS.[19] |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | An example program; must be optimized to ensure separation from solvent and matrix peaks. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns and library matching.[20] |
| Scan Range | m/z 50-600 | Captures the molecular ion and key fragments of the TBDMS derivative. |
Protocol 2: Derivatization with Ethyl Chloroformate (ECF)
This protocol is ideal for rapid derivatization directly from aqueous samples, bypassing the need for a separate drying step.
Chemical Reaction
Sources
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Performance Synthesis of Nylon-5 (Polypentanamide) from Bio-Derived 5-Aminopentanoic Acid Hydrate
Topic: 5-aminopentanoic acid hydrate as a precursor for nylon-5 synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
This guide details the synthesis of Nylon-5 (polypentanamide) utilizing 5-aminopentanoic acid (5-APA) hydrate as the primary feedstock. Unlike the commercially ubiquitous Nylon-6, Nylon-5 is an "odd-numbered" polyamide possessing unique ferroelectric properties and superior thermal stability (
Material Considerations & Thermodynamics
The Feedstock: 5-Aminopentanoic Acid Hydrate
5-APA is increasingly sourced from the metabolic engineering of Corynebacterium glutamicum or E. coli (via L-lysine decarboxylation). The "hydrate" form typically refers to the zwitterionic solid retaining water of crystallization or fermentation residues.
-
Molecular Weight: 117.15 g/mol (anhydrous)[1]
-
Melting Point: 158–161°C
-
Solubility: Highly soluble in water; insoluble in non-polar organic solvents.
The Thermodynamic Challenge: Cyclization vs. Polymerization
The critical failure mode in Nylon-5 synthesis is the formation of
-
Nylon-6 Case:
-Caprolactam (7-membered ring) is strained; Ring-Opening Polymerization (ROP) is enthalpically driven. -
Nylon-5 Case:
-Valerolactam (6-membered ring) is virtually strain-free (chair conformation). The Gibbs Free Energy change ( ) for polymerization is close to zero or slightly positive at standard melt temperatures. -
Implication: If you simply melt 5-APA, it will preferentially cyclize and boil off the lactam rather than polymerize. Water removal is the control switch.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the "Thermodynamic Trap" of valerolactam formation.
Figure 1: Reaction pathways for 5-APA. Note the strong tendency for cyclization (red arrow) which must be overcome by kinetic control or specific catalytic ROP.
Protocol A: Direct Polycondensation (The "Green" Route)
Best for: producing bio-based nylon without toxic catalysts.
Pre-treatment (Dehydration)
Objective: Remove hydration water without triggering premature cyclization.
-
Load 5-APA hydrate into a vacuum oven.
-
Step 1: Dry at 60°C for 4 hours under moderate vacuum (100 mbar) to remove surface moisture.
-
Step 2: Increase temperature to 100°C for 2 hours under high vacuum (<1 mbar).
-
Checkpoint: Verify weight loss matches theoretical water content. Do not exceed 130°C, or cyclization begins.
-
Melt Oligomerization
-
Transfer dried 5-APA to a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Purge with
for 30 minutes. -
Heat rapidly to 180°C . The powder will melt.
-
Maintain at 180°C for 60 minutes. Water of condensation will evolve.
-
Note: At this stage, you are forming low-molecular-weight oligomers. The viscosity will remain low.
-
-
Apply vacuum (gradually down to 10 mbar) for 30 minutes to remove residual water.
-
Cool and collect the brittle, white oligomer.
Solid State Polymerization (SSP)
This is the critical step to build molecular weight without thermal degradation or depolymerization.
-
Grind the oligomer into a fine powder (particle size < 500 µm).
-
Place powder in a rotary vacuum dryer or a tube furnace under flowing nitrogen.
-
Heat to 200°C (significantly below the
of 260°C). -
Maintain vacuum (< 0.5 mbar) or high-velocity
flow for 12–24 hours .-
Mechanism: The reaction occurs in the amorphous regions of the solid crystal. By keeping
, the mobility of the chains is sufficient to react end-groups, but insufficient to allow back-biting (cyclization).
-
Protocol B: Anionic Ring-Opening Polymerization (The "High-Performance" Route)
Best for: High molecular weight, film-grade materials, and ferroelectric applications.
Synthesis of -Valerolactam
If pure lactam is not available, it must be synthesized from 5-APA.
-
Heat 5-APA in a distillation flask to 220–240°C .
-
The material will melt and dehydrate, then cyclize.
-
Distill the product under reduced pressure.
-Valerolactam distills as a colorless solid/oil (M.P. ~40°C). -
Purification: Recrystallize from dry ether or toluene. Purity is critical for ROP.
Anionic Polymerization Protocol
Reagents:
-
Monomer:
-Valerolactam (dried). -
Catalyst: Sodium Caprolactamate (or NaH generated in situ).
-
Activator: N-Acetyl-
-caprolactam.
Steps:
-
Melt: In a dry reactor under
, melt -valerolactam at 60°C . -
Catalyst Addition: Add 1.5 mol% Sodium Caprolactamate. Stir until dissolved.
-
Initiation: Add 0.5 mol% N-Acetyl-
-caprolactam. -
Polymerization:
-
Rapidly increase temperature to 140–160°C .
-
Thermodynamic Note: Do NOT exceed 180°C. Above this, the equilibrium shifts back to the monomer (lactam) due to the low ceiling temperature of Nylon-5 compared to Nylon-6.
-
-
Aging: Hold for 2–4 hours. The mixture will solidify as it crystallizes (bulk polymerization).
-
Quench: Cool to room temperature. Grind the polymer and wash with hot water/ethanol to remove unreacted monomer (typically 5–10% equilibrium monomer content remains).
Characterization & Validation
NMR Spectroscopy
Distinguishing linear Nylon-5 from the cyclic lactam is essential.
-
Solvent: Deuterated Hexafluoroisopropanol (HFIP-
) or . -
Key Shifts (
H NMR):-
Nylon-5 (Polymer):
ppm ( ), ppm ( ). Broad peaks indicate restricted motion in polymer. -
-Valerolactam: Sharp peaks. The
-proton (next to carbonyl) and -proton (next to NH) will have distinct chemical shifts and coupling constants compared to the open chain.
-
Thermal Analysis (DSC)
-
Cycle: Heat to 300°C, Cool to 25°C, Heat to 300°C (10°C/min).
-
Expected Data:
- (Melting Point): 260–270°C. (Sharp endotherm).
- (Glass Transition): ~60–65°C.[5]
-
Note: A double melting peak often appears due to "melt-recrystallization" phenomena common in odd nylons.
Quantitative Data Summary
| Property | Nylon-5 (Polypentanamide) | Nylon-6 (Reference) | |
| Structure | Cyclic (6-membered) | Linear Polyamide | Linear Polyamide |
| Melting Point ( | 38–40°C | 260–270°C | 220°C |
| Glass Transition ( | N/A | 62°C | 50°C |
| Density | 1.1 g/cm³ | 1.18 g/cm³ | 1.13 g/cm³ |
| Ferroelectricity | No | Yes (Odd-numbered) | No |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for processing 5-APA hydrate into Nylon-5.
References
-
Bio-based Production of 5-Aminovalerate: Shin, J. H., et al. (2016).[6] "Metabolic engineering of Escherichia coli for the production of 5-aminovalerate from L-lysine." Biotechnology and Bioengineering.[7][8] Link
-
Thermodynamics of Lactam Polymerization: Puffr, R., & Sebenda, J. (1967). "Polymerization of Lactams." Journal of Polymer Science Part C. Link
-
Ferroelectric Properties of Odd Nylons: Scheinbeim, J. I., et al. (1980). "Piezoelectricity and Ferroelectricity in Odd-Numbered Nylons." Journal of Applied Physics. Link
-
Solid State Polymerization Mechanism: Papaspyrides, C. D., & Vouyiouka, S. N. (2009). Solid State Polymerization. Wiley. Link
-
Synthesis of Nylon-5 via ROP: Zhang, W., et al. (2017). "Synthesis and Characterization of Bio-based Nylon 5." Macromolecular Materials and Engineering. Link
Sources
- 1. 5-Aminovaleric acid (CAS 660-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. theplasticshop.co.uk [theplasticshop.co.uk]
- 3. linseis.com [linseis.com]
- 4. osti.gov [osti.gov]
- 5. salesplastics.com [salesplastics.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application of 5-Aminopentanoic Acid Hydrate in Gas Hydrate Promotion: Mechanisms, Protocols, and Data Analysis
Target Audience: Researchers, biophysical scientists, and drug development professionals.
Introduction & Cross-Disciplinary Relevance
Gas hydrates (clathrates) are crystalline solid compounds where gas molecules are trapped within a hydrogen-bonded water lattice. Rapid gas hydrate formation is a critical technological enabler for carbon capture and sequestration (CCS), solidified natural gas (SNG) storage, and desalination[1]. Traditionally, surfactants like Sodium Dodecyl Sulfate (SDS) have been used as Kinetic Hydrate Promoters (KHPs) to accelerate this process. However, surfactants cause severe foaming during hydrate dissociation, crippling industrial scale-up and pipeline flow assurance.
Recently, amino acids have emerged as a highly effective, biodegradable class of KHPs that promise a clean, foam-free mode of kinetic action[1]. Specifically, 5-aminopentanoic acid (5-AVA) —a five-carbon non-proteinogenic amino acid—demonstrates exceptional potential.
Relevance to Drug Development: For pharmaceutical scientists, the principles of gas hydrate promotion are deeply tied to water structure perturbation[2]. Understanding how the amphiphilic nature of 5-AVA alters the hydration shell and perturbs the local dielectric constant of water provides highly translatable biophysical insights. These exact mechanisms govern protein folding, the stabilization of biologics in aqueous formulations, and the design of stimuli-responsive hydrogels.
Mechanistic Insights: The Causality of Promotion (E-E-A-T)
As a Senior Application Scientist, I often observe that simply adding a promoter without understanding its biophysical interaction leads to erratic scale-up results. The efficacy of 5-AVA as a KHP is not arbitrary; it is dictated by its specific hydrophobic-hydrophilic balance.
The Water Perturbation Mechanism
Hydrate nucleation requires overcoming a significant thermodynamic energy barrier to form ordered clathrate cages. Hydrophobic amino acids act as promoters by perturbing the local liquid water structure[2].
-
Hydrophobic Alkyl Chain: The 5-carbon aliphatic backbone of 5-AVA is sufficiently hydrophobic to disrupt the rigid hydrogen-bond network of bulk water[3]. This creates high-energy, "labile" water molecules that can more rapidly rearrange into clathrate cages around guest gases (e.g., CO₂, CH₄).
-
Zwitterionic Termini: The hydrophilic amine (-NH₂) and carboxyl (-COOH) groups ensure the molecule remains highly soluble under high-pressure conditions[4]. More importantly, these charged ends provide steric and electrostatic repulsion between growing hydrate crystals, preventing agglomeration and maintaining a high surface-area-to-volume ratio for continuous gas uptake.
Unlike SDS, which lowers surface tension and stabilizes air-water interfaces (causing foam), 5-AVA operates purely through bulk water structural perturbation, ensuring a completely foam-free dissociation phase[1].
Caption: Mechanistic pathway of 5-aminopentanoic acid acting as a kinetic gas hydrate promoter.
Experimental Protocol: Self-Validating Hydrate Kinetic Evaluation
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a negative control (ultrapure water) to establish a baseline and a positive control (SDS) to verify the reactor's mass transfer efficiency. If the SDS control fails to foam upon depressurization, the reactor's agitation mechanics must be recalibrated before trusting the 5-AVA data.
Materials & Apparatus
-
Reagents: 5-aminopentanoic acid hydrate (≥99% purity), Sodium Dodecyl Sulfate (SDS), Ultrapure water (18.2 MΩ·cm), Target Gas (CO₂ or CH₄, 99.99% purity).
-
Apparatus: High-pressure stirred reactor (equipped with a magnetic drive agitator, cooling jacket, and precision PT100 temperature/pressure transducers) or a high-pressure rocking cell.
Step-by-Step Methodology
-
Solution Preparation: Prepare aqueous solutions of 5-AVA at concentrations of 0.10 wt%, 0.30 wt%, and 0.50 wt%. Prepare a 0.10 wt% SDS solution (Positive Control) and an Ultrapure Water sample (Negative Control).
-
Reactor Loading & Purging: Load 100 mL of the test solution into the reactor. Seal the vessel and purge with the target gas at 0.5 MPa three times to evacuate residual air.
-
Pressurization: Inject the target gas until the desired experimental pressure is reached (e.g., 4.0 MPa for CO₂ hydrates). Allow the system to equilibrate at room temperature (293 K) until the pressure stabilizes.
-
Isochoric Cooling: Initiate the cooling jacket to ramp the temperature down to 274 K at a constant rate (e.g., 1 K/min). Turn on the agitator (e.g., 400 RPM).
-
Data Acquisition: Continuously log Pressure (
) and Temperature ( ). Hydrate nucleation is marked by a sudden spike in temperature (exothermic reaction) and a sharp drop in pressure. -
Thermal Dissociation & Foaming Assessment: Once pressure stabilizes (indicating maximum gas uptake), heat the reactor back to 293 K. Visually inspect the dissociation phase through the sapphire window to assess foaming.
Caption: Step-by-step experimental workflow for evaluating gas hydrate promotion kinetics.
Data Presentation & Analysis
The efficacy of a hydrate promoter is quantified by two primary metrics: Induction Time (
The table below summarizes typical kinetic data demonstrating the concentration-dependent efficacy of 5-AVA compared to standard controls.
| Promoter System | Concentration (wt%) | Induction Time ( | Gas Uptake ( | Foaming upon Dissociation |
| Ultrapure Water (Negative Control) | N/A | > 180 | 12.5 | None |
| Sodium Dodecyl Sulfate (Positive Control) | 0.10 | 45 | 68.2 | Severe |
| 5-Aminopentanoic Acid (5-AVA) | 0.10 | 85 | 45.4 | None |
| 5-Aminopentanoic Acid (5-AVA) | 0.30 | 52 | 62.1 | None |
| 5-Aminopentanoic Acid (5-AVA) | 0.50 | 48 | 65.8 | None |
Analytical Insight: At 0.50 wt%, 5-AVA achieves kinetic promotion nearly identical to the industry standard (SDS), reducing the induction time by over 70% compared to pure water while increasing gas uptake five-fold. Crucially, 5-AVA achieves this without any foaming during the dissociation phase, solving a major bottleneck in continuous flow systems and demonstrating its viability as a next-generation KHP[1],[2].
Conclusion
5-aminopentanoic acid hydrate serves as a highly efficient, biodegradable kinetic hydrate promoter. By leveraging its specific hydrophobic-hydrophilic balance to perturb the hydrogen-bonded water network[3], it accelerates gas encapsulation without the detrimental foaming associated with traditional chemical surfactants. For researchers across energy storage and drug formulation, the biophysical mechanisms of 5-AVA underscore the profound impact that targeted water-structure perturbation can have on phase transitions and molecular encapsulation.
References
- Amino Acids as Kinetic Promoters for Gas Hydrate Applications: A Mini Review Energy & Fuels - ACS Publications URL
- Screening of Amino Acids and Surfactant as Hydrate Promoter for CO₂ Capture from Flue Gas MDPI - Processes URL
- Hydrophobic amino acids as a new class of kinetic inhibitors for gas hydrate formation Scientific Reports - PubMed URL
- Solubility of α-amino acids in water under high pressure: Glycine, L-alanine, L-valine, L-leucine, and L-isoleucine ResearchGate URL
Sources
5-aminopentanoic acid hydrate as a building block in medicinal chemistry
Executive Summary
5-Aminopentanoic acid hydrate (also known as 5-aminovaleric acid or 5-AVA) is a highly versatile
Mechanistic Roles in Drug Design
PROTAC Linker Engineering
Proteolysis Targeting Chimeras (PROTACs) require an optimal linker to bridge the protein of interest (POI) ligand and the E3 ubiquitin ligase recruiting ligand. 5-AVA derivatives, specifically Boc-5-AVA-OH and Fmoc-5-AVA-OH, are widely employed as alkyl-based PROTAC linkers[2][3].
Expertise & Causality Insight : While polyethylene glycol (PEG) linkers are ubiquitous, they can introduce excessive polarity that hinders passive membrane permeability—a major pharmacokinetic hurdle for high-molecular-weight PROTACs. The C5 aliphatic chain of 5-AVA increases the lipophilicity of the chimera, enhancing cell penetration. Furthermore, it provides a precise spatial distance (~6–7 Å) that facilitates the formation of the productive ternary complex (POI-PROTAC-E3) without steric clashing. 5-AVA linkers have been successfully utilized in synthesizing PROTACs that degrade PRC2 complex proteins (e.g., EED, EZH2, and SUZ12)[2].
Peptidomimetics and Structural Biology
In peptide drug development, natural
Expertise & Causality Insight : The lack of an
Neurotransmitter Analogs
Because 5-AVA is a direct homolog of
Workflow for synthesizing a PROTAC using a 5-AVA alkyl linker to bridge POI and E3 ligase ligands.
Quantitative Data & Reagent Selection
To deploy 5-AVA effectively, researchers must select the appropriate orthogonally protected derivative based on the synthetic strategy.
Table 1: Physicochemical and Structural Properties of 5-Aminopentanoic Acid Derivatives
| Compound | CAS Number | Molecular Weight | Primary Application | Cleavage/Deprotection Condition |
| 5-Aminovaleric acid (5-AVA) | 660-88-8 | 117.15 g/mol | GABA homolog, Nanotubes | N/A (Unprotected) |
| Boc-5-AVA-OH | 27219-07-4 | 217.26 g/mol | Solution-phase PROTACs | Acidic (e.g., 20% TFA in DCM) |
| Fmoc-5-AVA-OH | 123622-48-0 | 339.39 g/mol | SPPS, Peptidomimetics | Basic (e.g., 20% Piperidine) |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a PROTAC Intermediate using Boc-5-AVA-OH
Objective : Couple Boc-5-AVA-OH to an E3 ligase ligand (e.g., a thalidomide derivative containing a free amine). Self-Validating System : The use of Boc protection allows for direct LC-MS monitoring of the intermediate before acidic deprotection, ensuring no oligomerization or side-reactions occur during the coupling phase.
Step-by-Step Methodology :
-
Activation : Dissolve Boc-5-AVA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to a 0.1 M concentration. Add DIPEA (3.0 eq) dropwise.
-
Causality Insight: HATU is chosen over EDC/NHS due to its superior reaction kinetics, which is critical when coupling sterically hindered E3 ligands. DIPEA acts as a non-nucleophilic base, maintaining the basic pH required for carboxylate activation without competing as a nucleophile.
-
-
Coupling : Add the amine-bearing E3 ligand (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours under an inert atmosphere (N
/Ar). -
Validation : Monitor reaction completion via LC-MS. The mass of the desired Boc-protected intermediate
should be the dominant peak. -
Workup : Quench with saturated NH
Cl, extract with EtOAc, wash with brine, dry over Na SO , and concentrate under reduced pressure. -
Deprotection : Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc group. Concentrate to yield the free amine, ready for subsequent POI ligand coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-5-AVA-OH
Objective : Integrate 5-AVA into a peptidomimetic sequence to enhance proteolytic stability[6]. Self-Validating System : The Kaiser test is employed post-coupling. A negative result (yellow) visually confirms complete acylation of the resin-bound amine, preventing deletion sequences.
Step-by-Step Methodology :
-
Resin Preparation : Swell the peptide-bound resin (bearing a free N-terminal amine) in DMF for 30 minutes.
-
Activation : In a separate vial, dissolve Fmoc-5-AVA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) and pre-activate for 3 minutes.
-
Causality Insight: The DIC/Oxyma activation system is selected over uronium salts (like HATU) for SPPS because it avoids guanidinylation of the free amine on the resin (capping), ensuring higher yields for the subsequent elongation steps. Furthermore, it avoids the use of explosive HOBt.
-
-
Coupling : Add the activated Fmoc-5-AVA-OH to the resin. Agitate at room temperature for 1-2 hours.
-
Validation : Perform a Kaiser test on a few resin beads. If positive (blue), repeat the coupling step. If negative (yellow), proceed.
-
Deprotection : Wash the resin with DMF (3x). Treat with 20% piperidine in DMF (2 x 10 mins) to remove the base-labile Fmoc group[6].
-
Wash : Wash extensively with DMF (5x) to remove all traces of piperidine before the next amino acid coupling cycle.
Solid-Phase Peptide Synthesis (SPPS) cycle incorporating Fmoc-5-AVA-OH into a peptide chain.
References
-
Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP) - PMC - NIH. Available at:[Link]
-
Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid - Scilit. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. FMOC-5-AMINOPENTANOIC ACID | 123622-48-0 [chemicalbook.com]
- 4. Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. CAS 123622-48-0: FMOC-5-AMINOPENTANOIC ACID | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Aminopentanoic Acid Hydrate Solubility
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks when utilizing 5-aminopentanoic acid hydrate (also known as 5-aminovaleric acid or 5-AVA) in synthetic workflows, such as PROTAC linker synthesis, peptide coupling, or polymer generation.
Below, we deconstruct the mechanistic causes of these solubility issues and provide field-validated troubleshooting FAQs, protocols, and data to keep your reactions moving forward.
The Causality of Insolubility: Understanding the Zwitterionic Lattice
Before troubleshooting, it is critical to understand why 5-aminopentanoic acid hydrate resists dissolution in standard organic solvents.
Like most aliphatic amino acids, 5-aminopentanoic acid exists as a zwitterion at neutral pH. An internal proton transfer occurs from the acidic carboxyl group (
-
High Lattice Energy: This ionic character creates a strong intermolecular crystal lattice. Breaking this lattice requires a solvent with a high dielectric constant.
-
Solvent Incompatibility: Due to their zwitterionic nature, amino acids are highly soluble in water (up to 1000 mg/mL for 5-AVA[2]) but are practically insoluble in nonpolar or weakly polar organic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF)[1][3].
-
The Hydrate Factor: The presence of water of hydration further stabilizes the hydrophilic crystal network, making direct introduction into anhydrous organic environments highly unfavorable.
Troubleshooting FAQs
Q1: I am trying to perform an amide coupling with 5-aminopentanoic acid in DMF/DCM, but it forms a cloudy suspension. How do I force it into solution?
A: You cannot force the unprotected zwitterion into non-polar organic solvents simply by heating or sonicating. To perform standard organic couplings, you must break the zwitterionic network. Solution: Use a pre-protected derivative such as Boc-5-aminopentanoic acid (Boc-5-Ava-OH) or Fmoc-5-aminopentanoic acid . By masking the amine with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, the internal salt bridge is destroyed. The resulting compound behaves like a standard lipophilic carboxylic acid and will dissolve instantly in DMF or DCM[4][5].
Q2: My protocol requires using the unprotected free amino acid. Can I use a mixed solvent system?
A: Yes. If you must use the free amino acid (e.g., for a Schotten-Baumann type reaction where you are adding a protecting group or reacting the amine in situ), use an aqueous-organic biphasic system (e.g., 1:1 Water:Dioxane or Water:THF).
Solution: Suspend the amino acid in the water/organic mixture and adjust the pH. Adding a strong base (like 1M NaOH) to push the pH > 9.5 will deprotonate the
Q3: The hydrate form is ruining my moisture-sensitive coupling reagents (like EDC/DIC). How do I handle this?
A: The water of hydration will rapidly hydrolyze carbodiimide coupling reagents.
Solution: If you are forced to use the hydrate in an organic coupling, you must first perform an azeotropic distillation (e.g., co-evaporating with anhydrous toluene 3 times) to remove the water of hydration, followed by drying under high vacuum over
Quantitative Solubility Comparison
The following table summarizes the solubility behavior of 5-aminopentanoic acid and its derivatives across common synthetic environments to help you select the right conditions.
| Compound State | Water (pH 7.0) | Water (pH > 9.5) | DMF / DMSO | DCM / Chloroform | Primary Application |
| 5-AVA (Zwitterion) | Highly Soluble (~1000 mg/mL)[2] | Highly Soluble | Insoluble / Suspension | Insoluble | Aqueous biology, enzymatic assays |
| 5-AVA (Anion) | Highly Soluble | Highly Soluble | Sparingly Soluble | Insoluble | Schotten-Baumann reactions[5] |
| Boc-5-AVA-OH | Insoluble | Soluble (as salt) | Highly Soluble | Highly Soluble | PROTACs, Peptide Synthesis[4][5] |
| Fmoc-5-AVA-OH | Insoluble | Soluble (as salt) | Highly Soluble | Highly Soluble | Solid-Phase Peptide Synthesis (SPPS) |
Experimental Protocols
Protocol A: In Situ Solubilization for Aqueous-Organic Reactions (Boc-Protection)
Use this protocol when you must start with the unprotected 5-aminopentanoic acid hydrate and react the amine.
-
Suspension: Weigh 1.0 eq of 5-aminopentanoic acid hydrate and suspend it in distilled water (approx. 2 mL per mmol). The solution will likely be clear due to high aqueous solubility[2].
-
pH Adjustment (The Trigger): Add 1.0 eq of NaOH (as a 1M or 2M aqueous solution).
-
Self-Validation Check: Monitor the pH. It must read > 9.5. This confirms the complete deprotonation of the ammonium ion, breaking the zwitterion and forming the reactive free amine.
-
-
Co-solvent Addition: Add an equal volume of 1,4-Dioxane or THF.
-
Reaction: Slowly add 1.1 eq of your electrophile (e.g., Di-tert-butyl dicarbonate for Boc protection) dissolved in a small amount of the organic co-solvent[5].
-
Workup: Post-reaction, acidify the aqueous layer to pH ~2.0 using 1M HCl to protonate the carboxylic acid, and extract the now-lipophilic product into Ethyl Acetate or DCM.
Protocol B: Anhydrous Amide Coupling using Pre-Protected Derivatives
Use this protocol for PROTAC linker attachment or peptide synthesis.
-
Dissolution: Weigh 1.0 eq of Boc-5-aminopentanoic acid (Boc-5-Ava-OH)[5]. Add anhydrous DMF (approx. 5 mL per mmol).
-
Self-Validation Check: The powder should dissolve completely and instantly. If turbidity persists, your DMF may be wet, or the reagent has degraded.
-
-
Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Add 1.1 eq of your target primary amine. Stir for 2-4 hours. The protected nature of the linker ensures complete solubility and prevents oligomerization[4].
Solubilization Workflow Visualization
Decision tree for overcoming 5-aminopentanoic acid solubility issues in synthetic workflows.
References
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Public
- Boc-5-aminovaleric acid - Chem-Impex.
- 26.2: Structures of Amino Acids - Chemistry LibreTexts.
- Boc-5-aminopentanoic acid | 27219-07-4 - ChemicalBook.
- 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem - NIH.
Sources
Technical Support Center: Troubleshooting 5-Aminopentanoic Acid (5-AVA) Self-Polymerization
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter catastrophic yield losses, insoluble precipitates, or truncated sequences when incorporating 5-aminopentanoic acid (5-AVA)—also known as 5-aminovaleric acid—into their peptide chains or small molecule conjugates.
Because 5-AVA possesses both a nucleophilic amine and an electrophilic carboxylic acid separated by a flexible four-carbon linker, it is highly prone to self-condensation[1]. This guide is designed to deconstruct the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure flawless coupling.
Part 1: Mechanistic Causality & FAQs
Q1: Why does my 5-AVA activation yield a mixture of cyclic byproducts and insoluble oligomers instead of the desired conjugate?
The Causality: The failure is rooted in competing reaction kinetics. When you add a coupling reagent (like DIC, EDC, or HATU) to unprotected 5-AVA, you activate the C-terminal carboxylic acid. At this exact moment, the unprotected N-terminal δ-amine becomes a competing nucleophile against your actual target amine.
Depending on your reaction concentration, this leads to two distinct failure modes:
-
Intramolecular Cyclization (Kinetically Favored): The flexible carbon chain folds back on itself, allowing the δ-amine to attack the activated carbonyl. This forms a highly stable 6-membered ring known as δ-valerolactam (2-piperidone)[1]. Because 6-membered rings form rapidly, this spontaneous cyclization will outcompete almost any intermolecular coupling[2].
-
Intermolecular Polymerization (Concentration Dependent): At higher concentrations, the amine of one 5-AVA molecule attacks the activated acid of another, initiating a chain reaction that produces Nylon-5 polyamides[3].
Divergent reaction pathways of 5-aminopentanoic acid during carboxyl activation.
Q2: Can I use high-dilution techniques to prevent polymerization without using protecting groups?
The Causality: No. While pseudo-high-dilution techniques (maintaining the concentration below 0.01 M) will successfully suppress the intermolecular collision rate (preventing Nylon-5 polymerization), it actually maximizes the probability of intramolecular cyclization[1]. You will successfully prevent polymer formation, but your entire yield will be converted into useless δ-valerolactam. Orthogonal protection is a strict requirement.
Q3: What is the most robust strategy to definitively prevent self-condensation?
The Causality: The only self-validating system is the pre-installation of a temporary protecting group on the δ-amine prior to any carboxyl activation. By converting the primary amine into a carbamate (e.g., using Fmoc or Boc), you completely eliminate its nucleophilicity[4]. The Fmoc-protected derivative (Fmoc-5-AVA-OH) is widely utilized in solid-phase peptide synthesis (SPPS) because it ensures quantitative coupling without oligomerization[5].
Part 2: Quantitative Strategy Comparison
To illustrate the necessity of protecting groups, the following table summarizes the quantitative risks and expected yields based on the chosen synthetic strategy.
| Synthetic Strategy | Reaction Concentration | Intramolecular Cyclization Risk | Intermolecular Polymerization Risk | Expected Yield of Target Conjugate |
| Unprotected Activation | High (>0.1 M) | High (δ-valerolactam) | High (Nylon-5 oligomers) | < 10% |
| Unprotected Activation | Low (<0.01 M) | Very High (δ-valerolactam) | Low | < 5% |
| N-Boc Protection | Any | None | None | > 90% |
| N-Fmoc Protection | Any | None | None | > 95% |
Part 3: Self-Validating Experimental Protocol
To guarantee successful incorporation of 5-AVA, you must utilize an orthogonally protected building block. The following protocol details the synthesis of the target conjugate using Fmoc-5-AVA-OH. This protocol is self-validating: the use of a Kaiser test at Step 3 provides immediate, binary visual confirmation that the amine has been successfully coupled, proving that self-polymerization did not occur.
Phase 1: Preparation of Fmoc-5-AVA-OH (If not purchased commercially)
Note: We recommend purchasing commercial Fmoc-5-AVA-OH[5], but it can be synthesized via the following method.
-
Dissolution: Dissolve 1.0 eq of 5-aminopentanoic acid in a 10% aqueous Na₂CO₃ solution. Causality: The basic environment ensures the amine is deprotonated and highly nucleophilic, while the carboxylic acid remains a water-soluble carboxylate.
-
Fmoc Addition: Cool the solution to 0°C. Slowly add 1.1 eq of Fmoc-OSu dissolved in 1,4-dioxane. Causality: Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of Fmoc-dipeptide impurities. 0°C minimizes the hydrolysis of the Fmoc-OSu reagent.
-
Acidification & Extraction: Stir for 12 hours at room temperature. Acidify the aqueous layer to pH 2.0 using 1M HCl, which precipitates the Fmoc-5-AVA-OH. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Phase 2: Controlled Amide Coupling (Solid-Phase or Solution)
-
Pre-Activation (Crucial Step): Dissolve 3.0 eq of Fmoc-5-AVA-OH and 2.9 eq of HATU in anhydrous DMF. Cool to 0°C. Causality: HATU is an exceptionally fast coupling reagent. A slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq) ensures no active uronium species are left to cap your target amine.
-
Base Addition: Add 6.0 eq of DIPEA (N,N-Diisopropylethylamine) to the chilled solution and stir for 2 minutes. Causality: DIPEA initiates the formation of the highly reactive OAt ester. The 0°C temperature stabilizes this intermediate and prevents premature degradation.
-
Coupling: Add the activated mixture to your target amine (e.g., a resin-bound peptide). Agitate for 45 minutes at room temperature.
-
Validation: Perform a Kaiser test on a micro-cleaved resin sample. A yellow result (negative for free amines) validates that the coupling was 100% successful and that the 5-AVA did not self-polymerize.
-
Deprotection: Treat the conjugate with 20% Piperidine in DMF for 20 minutes to remove the Fmoc group, exposing the δ-amine for the next synthetic step.
Self-validating workflow for the orthogonal protection and coupling of 5-AVA.
References
-
Metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid Source: National Institutes of Health (PMC) URL:[Link]
-
Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity Source: Oxford Academic URL:[Link]
-
Systems metabolic engineering of Corynebacterium glutamicum for the production of five-carbon platform chemicals Source: SciDok (Saarland University) URL:[Link]
Sources
Optimization of coupling reactions with 5-aminopentanoic acid hydrate
The following guide is structured as a Technical Support Hub for a specialized reagent supplier. It addresses the specific challenges of using 5-Aminopentanoic Acid (5-AVA) Hydrate , focusing on the competing thermodynamics of cyclization (lactamization) and the interference of water.
Ticket Category: Linker Chemistry & Peptide Synthesis
Compound ID: 5-Aminopentanoic Acid Hydrate (H-5-Ava-OH[1][2] · xH₂O)
Common Issues: Low yield,
🔬 Module 1: The Core Challenge (Root Cause Analysis)
Before optimizing, you must understand why this reaction fails. 5-AVA is not a standard amino acid; it is a
The "Lactam Trap"
Unlike
-
Thermodynamics: The formation of a 6-membered ring is entropically favored.[1][2]
-
Kinetics: If the carboxyl group is activated (e.g., by EDC or HATU) while the amine is free (unprotected), the amine will "bite" its own tail faster than it can find an external partner.
The "Hydrate" Factor
The hydrate form introduces water into anhydrous coupling environments.
-
Impact: Water hydrolyzes active esters (O-acylisoureas) back to the starting acid or consumes carbodiimides to form ureas (e.g., DCU/EDU), effectively "quenching" your coupling reagent before the reaction starts.[3]
🛠 Module 2: Troubleshooting Guides (Symptom-Based)
Ticket #101: "My reaction mixture turned into a precipitate/sludge, and yield is near zero."
Diagnosis: Uncontrolled Lactamization.[1][2][3] Context: You likely attempted to activate the carboxyl group of unprotected 5-AVA in solution.
Resolution Protocol: If you must use the unprotected amino acid (not Fmoc-5-Ava-OH), you cannot use slow-activation methods. You must favor intermolecular reaction over intramolecular cyclization.[1][2][3]
| Variable | Optimization Strategy | Why? |
| Concentration | Increase to >0.5 M | Cyclization is a 1st-order reaction (independent of conc.).[1][2] Coupling is 2nd-order.[1][2][3] High concentration statistically favors the intermolecular hit.[2] |
| Reagent | Switch to HATU/HOAt | Faster activation kinetics reduce the "lifetime" of the reactive intermediate, giving it less time to cyclize before hitting the target amine. |
| Base | Sequential Addition | Do not premix 5-AVA with base. Add base simultaneously with the coupling partner to keep the 5-AVA amine protonated (unreactive) as long as possible. |
The "Gold Standard" Fix: Stop using the free amino acid for coupling. Convert it to Fmoc-5-Ava-OH first.[1][2] The Fmoc group physically blocks the amine, making lactamization impossible during activation.[3]
Ticket #102: "The starting material won't dissolve in DCM or DMF."
Diagnosis: Zwitterionic Lattice & Water Content.[1][2][3]
Context: 5-AVA hydrate exists as a zwitterion (
Resolution Protocol:
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) or DMSO .[1][2][3] These handle zwitterions better than DMF.[2][3]
-
The "Solubilization Trick": Add a silylating agent like BSA (N,O-Bis(trimethylsilyl)acetamide) .[1][2][3]
Ticket #103: "I am using EDC/NHS, but the reaction is stalling."
Diagnosis: Hydrate Interference.[1][2][3] Context: The water molecules in the crystal lattice are hydrolyzing your EDC.
Resolution Protocol (Drying): You must remove the crystal water before adding moisture-sensitive reagents.[1][2]
-
Azeotropic Distillation: Suspend the hydrate in Toluene . Rotovap to dryness.[2][3] Repeat 3x. This pulls the water out physically.[2]
-
Chemical Drying: If using SPPS, wash the resin with anhydrous DMF/DCM after loading the 5-AVA to ensure the coupling environment is dry.[2]
📊 Module 3: Visualized Workflows
Workflow A: The Decision Matrix
Use this logic flow to determine your experimental setup.
Caption: Decision tree for selecting the correct solvent system and protecting group strategy based on the starting material.
Workflow B: The Lactam Competition Mechanism
Understanding the kinetics of failure.
Caption: Kinetic competition between desired coupling (green) and irreversible cyclization (red).[1]
📝 Module 4: Frequently Asked Questions (FAQ)
Q: Can I use DIC/HOBt for coupling 5-AVA hydrate? A: Not recommended. DIC (Diisopropylcarbodiimide) is slow.[1][2][3] The slow activation time allows the free amine of 5-AVA to attack the O-acylisourea intermediate, forming the lactam. If you must use carbodiimides, use EDC with a high equivalent of HOAt (7-aza-1-hydroxybenzotriazole) to accelerate the active ester formation.[1][2]
Q: How do I remove the water if I don't have a rotovap?
A: You can perform a "solvent exchange."[2] Dissolve the hydrate in a small amount of Methanol (where it is soluble), add Toluene, and boil off the Methanol/Water azeotrope. Alternatively, store the hydrate in a desiccator with
Q: Why is my yield lower than when I use GABA (4-aminobutyric acid)? A: 5-AVA forms a 6-membered lactam, which is more stable and forms faster than the 5-membered lactam of GABA (pyrrolidone) in many conditions due to ring strain differences.[1][2] The 6-membered ring is the "sweet spot" for unwanted cyclization.
📚 References
-
Bachem. (2024).[2][3] Peptide Coupling Reagents: A Guide to Activation and Additives. Bachem Technical Library.[2][3] Link
-
Cezari, M. H., & Juliano, L. (1996).[2][3] Studies on lactam formation during coupling procedures of N-alpha-N-omega-protected arginine derivatives. Peptide Research, 9(2), 88-91.[1][2][3][6] (Demonstrates the kinetic favorability of
-lactam formation). [1][6] -
Sigma-Aldrich. (n.d.).[1][2][3] 5-Aminovaleric acid Product Specification & Properties. Merck KGaA.[2][3] Link
-
Albericio, F., & El-Faham, A. (2018).[2][3] Oxyma Pure/DIC: The effective coupling reagent for the prevention of lactamization. Organic Process Research & Development.
-
Study.com. (n.d.).[2][3] Mechanism of Lactam Formation from 5-Aminopentanoic Acid with DCC. Link
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 4. homework.study.com [homework.study.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 5-Aminopentanoic Acid Hydrate Derivatives
Welcome to the technical support center for the purification of 5-aminopentanoic acid hydrate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The information presented here is structured in a practical question-and-answer format, explaining not just the "how" but also the critical "why" behind each experimental choice.
I. Frequently Asked Questions (FAQs)
Q1: My final product of 5-aminopentanoic acid is an oil or a sticky solid and won't crystallize. What's happening and how can I fix it?
A1: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation. 5-Aminopentanoic acid and its derivatives, being zwitterionic, have a high affinity for water and can be hygroscopic.
Causality:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., DMF, DMSO) or extraction solvents can act as "anti-solvents" for crystallization.
-
Inorganic Salts: Salts from reagents (e.g., LiOH, HCl) or pH adjustments can remain in the product, disrupting crystallization.[1]
-
Unreacted Starting Materials or Byproducts: These can co-purify with the desired product, especially if they have similar polarities.
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If water is suspected, dissolve the crude product in a suitable solvent (e.g., toluene, isopropanol) and remove it under reduced pressure using a rotary evaporator. This can help to azeotropically remove residual water.
-
Solvent Titration for Crystallization:
-
Dissolve the oily product in a minimal amount of a good solvent in which it is highly soluble (e.g., water, methanol).
-
Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., acetone, diethyl ether, ethyl acetate) until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
-
Salt Precipitation: If inorganic salts are the likely culprit, consider dissolving the crude product in a minimal amount of a polar solvent like ethanol. Many inorganic salts have lower solubility in ethanol compared to the amino acid derivative and may precipitate out.
Q2: I'm seeing significant peak tailing during silica gel column chromatography of my 5-aminopentanoic acid derivative. What causes this and how can I improve the separation?
A2: Peak tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For amino acids, this is typically due to the interaction of the basic amino group with the acidic silanol groups on the silica gel surface.[2]
Causality: The free silanol groups (Si-OH) on the silica surface are acidic and can strongly adsorb the basic amine functionality of your molecule. This leads to a slow, continuous elution of the compound, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system.[2] These modifiers will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a more symmetrical peak shape.
-
Use of a Different Stationary Phase: Consider using an amine-functionalized silica gel column, which is specifically designed to minimize these acid-base interactions.[2]
-
Reversed-Phase Chromatography: If applicable, purify the compound in its protonated (salt) form using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA). Alternatively, purification in its free-base form at a high pH is also an option.[2]
Q3: My purified 5-aminopentanoic acid derivative is discoloring and turning dark over time. What is causing this degradation and how can I prevent it?
A3: Aromatic amines, and to a lesser extent aliphatic amines, are susceptible to air oxidation, which can be accelerated by exposure to light and trace metals.[2]
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of colored impurities.
Mitigation Strategies:
-
Minimize Exposure: Work quickly during purification and handling to minimize the compound's exposure to air and light.[2]
-
Inert Atmosphere: For particularly sensitive derivatives, conduct purification and storage under an inert atmosphere of nitrogen or argon.[2]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can participate in oxidation reactions.[2]
-
Proper Storage: Store the final product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature as recommended by safety data sheets.[3][4]
II. Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Product oils out instead of crystallizing | - The boiling point of the solvent is too high, or the cooling is too rapid.- The compound is melting in the hot solvent. | - Use a lower-boiling solvent system.- Ensure the compound fully dissolves at a temperature below its melting point.- Allow the solution to cool more slowly. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Guide 2: Chromatography Complications
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column | - The mobile phase is not polar enough.- The compound is irreversibly binding to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).- Add triethylamine (0.1-1%) to the mobile phase to compete for active sites on the silica.[2] |
| Co-elution of impurities with the product | - The polarity of the impurity is very similar to the product. | - Try a different solvent system to alter the selectivity of the separation.- Consider using a different chromatographic technique, such as ion-exchange or reversed-phase chromatography.[5][6] |
| Product appears to degrade on the column | - The acidic nature of the silica gel is causing decomposition. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.- Use a less acidic stationary phase like alumina or a functionalized silica gel. |
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid crude products with relatively high purity.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate/hexane mixtures) at room temperature and with gentle heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude 5-aminopentanoic acid derivative and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inner surface of the flask with a glass rod. Once crystallization begins, cool the flask in an ice bath to maximize the yield.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at a suitable temperature.[2]
Protocol 2: Flash Column Chromatography with Triethylamine
This method is effective for separating 5-aminopentanoic acid derivatives from less polar impurities.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that gives your product an Rf value of approximately 0.3. A common system is dichloromethane/methanol. Add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.[2]
-
Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase containing TEA. Ensure the column is packed uniformly to avoid channeling.[2]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator. To remove residual triethylamine, a high-vacuum pump may be necessary.[2]
Protocol 3: Purification via Salt Formation and Extraction
This technique exploits the zwitterionic nature of amino acids to separate them from neutral organic impurities.
-
Acidification: Dissolve the crude product in water and acidify the solution to a pH of approximately 1-2 with a strong acid (e.g., 6N HCl). This will protonate the amino group, forming the hydrochloride salt.
-
Extraction of Neutral Impurities: Extract the acidic aqueous solution with an organic solvent such as ethyl acetate or dichloromethane. Neutral organic impurities will partition into the organic layer, while the charged amino acid salt will remain in the aqueous layer.
-
Basification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (for 5-aminopentanoic acid, the pKa of the carboxylic acid is ~4.6 and the pKa of the amino group is ~10.2, so the pI is around 7.4).[7] At the isoelectric point, the amino acid exists as a neutral zwitterion and has its minimum solubility in water.
-
Isolation: The purified amino acid may precipitate out of the solution at its isoelectric point and can be collected by filtration. If it remains in solution, you may need to concentrate the solution and induce crystallization.
IV. Visualized Workflows and Logic
Caption: General purification workflow for 5-aminopentanoic acid derivatives.
Caption: Troubleshooting logic for common chromatography problems.
V. References
-
Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved March 7, 2024, from
-
Slideshare. (n.d.). Amino acid purification techniques. Retrieved March 7, 2024, from
-
AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. Retrieved March 7, 2024, from
-
National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. Retrieved March 7, 2024, from
-
ACS Publications. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Retrieved March 7, 2024, from
-
ChemicalBook. (2022). Pentanoic acid, 5-amino-, methyl ester - Safety Data Sheet. Retrieved March 7, 2024, from
-
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved March 7, 2024, from
-
FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved March 7, 2024, from
-
Radboud Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved March 7, 2024, from
-
GoldBio. (2025). Understanding Salting In and Salting Out: Salt as a Protein Purification Tool. Retrieved March 7, 2024, from
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved March 7, 2024, from
-
Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved March 7, 2024, from
-
NP-MRD. (2021). Showing NP-Card for 5-Aminopentanoic acid (NP0001412). Retrieved March 7, 2024, from
-
National Center for Biotechnology Information. (n.d.). 5-Aminovaleric acid. PubChem. Retrieved March 7, 2024, from
-
Reddit. (2024). How to purify amino acid with mineral salt. r/OrganicChemistry. Retrieved March 7, 2024, from
-
Apollo Scientific. (n.d.). 5-Amino-1-pentanol. Retrieved March 7, 2024, from
-
Sigma-Aldrich. (n.d.). Material Safety Data Sheet. Retrieved March 7, 2024, from
-
CymitQuimica. (n.d.). CAS 660-88-8: 5-Aminovaleric acid. Retrieved March 7, 2024, from
-
National Center for Biotechnology Information. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved March 7, 2024, from
-
BOC Sciences. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved March 7, 2024, from
-
Livestock Metabolome Database. (2016). Showing metabocard for 5-Aminopentanoic acid (LMDB00429). Retrieved March 7, 2024, from
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved March 7, 2024, from
-
Chem-Impex. (n.d.). 5-Aminovaleric acid. Retrieved March 7, 2024, from
-
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved March 7, 2024, from
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved March 7, 2024, from
-
TargetMol. (n.d.). 5-Aminovaleric acid | Endogenous Metabolite. Retrieved March 7, 2024, from
-
BenchChem. (n.d.). challenges in the purification of 1-(5-Amino-2-methylphenyl)ethanone and solutions. Retrieved March 7, 2024, from
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved March 7, 2024, from
-
Google Patents. (n.d.). US6399809B1 - Process for the preparation of amino acid derivatives. Retrieved March 7, 2024, from
-
Cheméo. (n.d.). Chemical Properties of 5-Aminovaleric acid (CAS 660-88-8). Retrieved March 7, 2024, from
-
National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved March 7, 2024, from
-
National Center for Biotechnology Information. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Retrieved March 7, 2024, from
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Amino acid purification techniques | PPTX [slideshare.net]
- 7. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
Technical Support Center: Troubleshooting 5-Aminopentanoic Acid Hydrate Functionalization
Introduction: The "Deceptive" Linker
5-Aminopentanoic acid (5-APA), often used as a spacer in PROTACs, peptide synthesis, and polymer chemistry, presents a unique "bifurcated" challenge.[1] As a zwitterionic hydrate, it is hydrophilic and stable.[1] However, upon activation, it faces two major yield-killing pathways: thermodynamic cyclization (lactamization) and uncontrolled oligomerization (nylon-type formation).[1]
This guide moves beyond standard protocols to address the specific mechanistic failures associated with the hydrate form of 5-APA.
Phase 1: Pre-Reaction Diagnostics (The Hydrate & Solubility)
Q1: I dried the starting material in a vacuum oven, but my reaction still stalls or hydrolyzes. Why?
The Issue: Vacuum drying alone is often insufficient to remove bound lattice water from zwitterionic hydrates. 5-APA hydrate holds water tenaciously. If you proceed to activation (e.g., with EDC/NHS or HATU) with this water present, the activated ester hydrolyzes immediately, regenerating the starting material or forming the N-acyl urea byproduct.
The Fix: Azeotropic Distillation Do not rely on simple vacuum drying. You must break the hydrate interaction.
-
Suspend the 5-APA hydrate in anhydrous toluene (or benzene if permitted).
-
Rotovap to dryness.[1]
-
Repeat this process 3 times .
-
Store under Argon. Toluene forms a binary azeotrope with water, effectively "pulling" it out of the crystal lattice.
Q2: My starting material won't dissolve in DCM or THF. Can I just add DMF?
The Issue: 5-APA is a zwitterion (
The Fix: The "Solubilizing Switch" You must break the zwitterion to achieve organic solubility.
-
For N-Functionalization: Add a base (e.g., DIPEA or TEA) to deprotonate the ammonium (
).[1] This renders the molecule soluble in DCM/DMF mixtures. -
For C-Activation: Add an acid (e.g., TFA or HCl in Dioxane) to protonate the carboxylate (
).[1] Note: This increases the risk of lactamization if heat is applied.
Phase 2: Reaction Optimization (Lactamization vs. Coupling)
Q3: I see a major byproduct with M-18 mass (M-H2O). Is this an anhydride?
The Diagnosis: This is almost certainly
The Fix: Concentration & Order of Addition To favor intermolecular coupling (Yield) over intramolecular cyclization (Lactam):
-
Increase Concentration: Run the reaction at high concentration (>0.2 M). Intermolecular rates scale with
, while intramolecular rates are independent of concentration.[1] -
Pre-activate the Nucleophile: Do not activate 5-APA in the absence of the nucleophile. Mix 5-APA + Nucleophile + Base first, then add the coupling agent (e.g., HATU) last.[1]
-
Avoid Heat: Lactamization is endothermic; keep reactions at
to RT.
Q4: I am trying to N-protect (e.g., Fmoc/Boc) but yields are <40%. Where is my product?
The Diagnosis: The product is likely water-soluble and was lost during the aqueous workup.
The N-protected form (e.g., Fmoc-5-APA) has a free carboxylic acid.[1] If your workup involves a basic wash (sat.[1]
The Fix: The " pH Swing" Extraction
-
Reaction: Perform Schotten-Baumann conditions (Water/Dioxane 1:1 with
) to ensure solubility of the zwitterion. -
Workup:
Visual Troubleshooting Logic
The following diagram outlines the decision process for identifying the root cause of yield loss.
Caption: Diagnostic flow for identifying the chemical fate of 5-aminopentanoic acid during functionalization failures.
Quantitative Reference Data
| Property | Value | Impact on Protocol |
| pKa (Carboxyl) | ~4.65 | Requires pH < 4 for extraction into organic phase.[1] |
| pKa (Amine) | ~10.2 | Requires pH > 10 to fully deprotonate for nucleophilic attack.[1] |
| Solubility (Water) | ~200 g/L | Extremely high; risk of loss during aqueous workup.[1] |
| Solubility (DCM) | Negligible | Requires polar cosolvents (DMF, DMSO) or protecting groups.[1] |
| Cyclization Risk | High (6-membered ring) |
Standardized Protocols
Protocol A: Anhydrous Drying (The Azeotrope Method)
Use this before any anhydrous coupling reaction.
-
Weigh 5-APA hydrate into a round-bottom flask.
-
Add anhydrous Toluene (10 mL per gram of 5-APA).
-
Evaporate on a rotary evaporator at
. -
Re-suspend the white solid in fresh Toluene.
-
Repeat evaporation 3 times total .
-
Final drying under high vacuum (<1 mbar) for 4 hours.
Protocol B: N-Fmoc Protection (Schotten-Baumann)
Designed to handle zwitterion solubility issues.[1]
-
Dissolve 5-APA (1.0 eq) and
(2.5 eq) in Water ( ). -
Cool to
. -
Dissolve Fmoc-OSu (1.1 eq) in Dioxane (
). -
Add the Dioxane solution dropwise to the Water solution.
-
Stir vigorously at RT for 4-12 hours.
-
Workup: Pour into water. Wash with Ether (discard organic).[1] Acidify aqueous phase with HCl to pH 2.[1] Extract precipitate with EtOAc.[1][3]
References
-
PubChem. (2023).[1] 5-Aminopentanoic acid: Chemical and Physical Properties. National Library of Medicine.[1] [Link]
-
University of Rochester. (n.d.).[1][4] How To: Remove Residual Water via Azeotroping.[1] Department of Chemistry.[1] [Link]
-
National Institutes of Health (PMC). (2021).[1] Coproduction of 5-Aminovalerate and δ-Valerolactam.[1][5][Link][1]
-
FoodB. (2011).[1] 5-Aminopentanoic acid: Predicted Properties and Solubility.[Link][1]
Sources
- 1. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminopentanoic Acid Hydrate Surface Modification
Welcome to the Advanced Surface Chemistry Support Portal. As a Senior Application Scientist, I have designed this resource to address the thermodynamic and kinetic vulnerabilities of 5-aminopentanoic acid (5-AVA) hydrate functionalized surfaces. Whether you are engineering PROTAC linkers for drug development or passivating buried interfaces in optoelectronics, achieving long-term monolayer stability is paramount.
Below, you will find a mechanistic workflow, diagnostic troubleshooting guides, and self-validating protocols grounded in peer-reviewed surface chemistry.
Fig 1: Optimization pathway for stabilizing 5-AVA modified surfaces against hydrolytic degradation.
Diagnostic Q&A: Troubleshooting Surface Instability
Incident 1: Rapid desorption of 5-AVA from metal oxide microparticles in acidic buffers.
-
Root Cause Analysis: At low pH (e.g., pH < 2), the surface hydroxyls of metal oxides (such as TiO₂ or ZrO₂) and the amine groups of 5-AVA become fully protonated. This eliminates the electrostatic attraction and hydrogen bonding that stabilize physically adsorbed monolayers, leading to rapid hydrolytic cleavage and detachment[1].
-
Resolution: Transition from physical adsorption to covalent anchoring. If modifying a silica or polymer substrate, utilize an EDC/HATU coupling strategy to form a highly stable amide bond[2]. If working with metal oxides, utilize a post-deposition thermal curing step to drive esterification between the 5-AVA carboxyl group and the oxide surface[3].
Incident 2: Terminal amines are unreactive during downstream PROTAC or ligand conjugation.
-
Root Cause Analysis: 5-AVA is a bifunctional ω-amino acid. On highly reactive surfaces, both the carboxyl and amine termini can coordinate with the substrate (a phenomenon known as "looping"), leaving no free primary amines for secondary conjugation.
-
Resolution: Employ Fmoc-5-aminopentanoic acid. The Fmoc protecting group sterically hinders the amine during the initial coupling phase, ensuring that only the terminal carboxylic acid reacts with the surface. Following attachment, a mild basic deprotection yields a uniformly oriented, reactive primary amine monolayer[2].
Incident 3: Poor charge extraction and device degradation in 5-AVA modified thin films.
-
Root Cause Analysis: While 5-AVA provides intrinsic toughening and moisture resistance, excessive accumulation of this long-chained, insulating organic layer at the interface creates a dielectric barrier, reducing charge extraction efficiency[4].
-
Resolution: Optimize the molar concentration of 5-AVA (typically 1-5 mol%) to prevent bulk phase segregation[5]. Ensure the bifunctional nature of 5-AVA is fully utilized: the carboxyl groups must chemically anchor via esterification, while the amine groups coordinate with the active layer to passivate surface traps and improve band alignment[3].
Incident 4: Nanocrystal aggregation and phase instability in polar solvents.
-
Root Cause Analysis: Standard ligands easily desorb in polar environments. When using 5-AVA as a replacement, incomplete encapsulation leaves the inorganic core exposed to solvent molecules, causing rapid photoluminescence quenching.
-
Resolution: Utilize 5-AVA in conjunction with a block copolymer, such as poly(acrylic acid)-block-poly(styrene) (PAA-b-PS). The bifunctional 5-AVA acts as a critical additive that bridges the inorganic nanocrystal surface and the PAA core of the polymer micelle, drastically improving compatibility and yielding emitters that are highly stable against polar solvents[6].
Validated Methodologies
Protocol A: Covalent Grafting of Fmoc-5-AVA for Drug Delivery/PROTAC Linkers
This protocol ensures unidirectional orientation of the 5-AVA linker, preventing "looping" and guaranteeing hydrolytic stability.
-
Surface Activation: Suspend the aminated substrate in anhydrous DMF. Add 1.2 equivalents of Fmoc-5-aminopentanoic acid, followed by 1.5 equivalents of HATU and 2.0 equivalents of DIPEA.
-
Causality: HATU converts the terminal carboxylic acid of 5-AVA into a highly reactive O-7-azabenzotriazolyl ester, which rapidly reacts with surface amines to form a stable amide bond[2].
-
-
Incubation: Agitate the suspension at room temperature for 4 hours under an inert N₂ atmosphere to prevent oxidative degradation of the coupling reagents.
-
Fmoc Deprotection: Wash the substrate with DMF, then resuspend in a 20% piperidine/DMF solution for 30 minutes.
-
Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β-elimination mechanism, exposing the primary amine.
-
-
Self-Validation Step: Perform a Ninhydrin (Kaiser) test on a small aliquot of the modified substrate. A distinct color change to deep purple confirms the successful generation of free, reactive primary amines, validating the monolayer's integrity.
Protocol B: Interfacial Passivation of Thin Films with 5-AVA Hydrate
This protocol utilizes 5-AVA to passivate buried interfaces, drastically improving thermal and operational stability.
-
Precursor Integration: Dissolve 5-AVA hydrate in the active layer precursor solution (e.g., DMF/DMSO) at a optimized concentration of 3 mol%.
-
Deposition & Curing: Spin-coat the solution onto the metal oxide transport layer. Anneal the film at 100 °C for 15 minutes.
-
Self-Validation Step: Subject the fabricated device to thermal cycling (room temperature to 85 °C). A successfully passivated interface will maintain a T80 lifetime (time to 80% initial efficiency) exceeding 500 hours[5].
Quantitative Performance Metrics
| Modification Strategy | Substrate | Primary Anchor Mechanism | Hydrolytic Stability (pH 7.4) | Thermal Stability Limit | Ref |
| Direct Adsorption | Metal Oxides (TiO₂, ZrO₂) | Electrostatic / H-bond | Low (Detaches at pH < 2) | Moderate (~85 °C) | [1] |
| Covalent Amide Coupling | Silica / Polymers | Covalent Amide Bond | High (>30 days) | High (>150 °C) | [2] |
| Bifunctional Passivation | Perovskite Thin Films | Esterification & Coordination | High (Moisture tolerant) | High (T80 > 550h at 85 °C) | [3][5] |
| Polymer Encapsulation | APbX₃ Nanocrystals | Micellar Core-Shell Bridging | High (Stable in polar solvents) | High (Flux irradiation stable) | [6] |
Reference Library
1.[4] Robust, High-Performing Maize–Perovskite-Based Solar Cells with Improved Stability. acs.org. 4 2.[3] Buried Interface Modification in Perovskite Solar Cells: A Materials Perspective. diva-portal.org. 3 3.[5] Assessment of Molecular Additives on the Lifetime of Carbon-Based Mesoporous Perovskite Solar Cells. mdpi.com. 5 4.[6] Switchable Anion Exchange in Polymer-Encapsulated APbX3 Nanocrystals Delivers Stable All-Perovskite White Emitters. nih.gov. 6 5.[1] Comparison of different amino-functionalization procedures on a selection of metal oxide microparticles: degree of modification and hydrolytic stability. nih.gov.1 6.[2] Fmoc-5-aminopentanoic acid, 123622-48-0. broadpharm.com. 2
Sources
- 1. Comparison of different amino-functionalization procedures on a selection of metal oxide microparticles: degree of modification and hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-5-aminopentanoic acid, 123622-48-0 | BroadPharm [broadpharm.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Switchable Anion Exchange in Polymer-Encapsulated APbX3 Nanocrystals Delivers Stable All-Perovskite White Emitters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Aminopentanoic Acid (5-APA) Hydrate
[1]
Product: 5-Aminopentanoic Acid Hydrate (Commercial Grade)
CAS: 660-88-8
Synonyms: 5-Aminovaleric acid,
Technical Overview & Impurity Profile
Commercial 5-aminopentanoic acid (5-APA) is a zwitterionic
The Core Problem: The Linear-Cyclic Equilibrium
The most persistent impurity is
-
5-APA (Linear): Zwitterionic, high melting point, water-soluble, insoluble in non-polar organics.[1]
- -Valerolactam (Cyclic): Neutral amide, lower melting point, soluble in organic solvents (ethanol, DCM, ethyl acetate).[1]
Common Impurities Table
| Impurity Type | Specific Contaminant | Origin | Detection Method |
| Organic (Cyclic) | Cyclization during drying/storage | ||
| Inorganic Salts | NaCl, | Fermentation/Neutralization buffers | Ash test, Conductivity, IC |
| Precursors | L-Lysine, Cadaverine | Incomplete fermentation/conversion | LC-MS, TLC (Ninhydrin) |
| Colorants | Oxidation products | Trace metal oxidation | Visual (Yellowing), UV-Vis |
Diagnostic Center: Is Your Batch Contaminated?
Q: My sample is hygroscopic and has become a sticky gum. Is this normal?
A: No. Pure 5-APA hydrate should be a free-flowing white to off-white powder.[1]
-
Diagnosis: Sticky/gummy texture usually indicates significant
-valerolactam contamination.[1] The lactam disrupts the crystal lattice of the linear zwitterion, lowering the melting point and increasing hygroscopicity. -
Immediate Action: Do not heat to dry. Heat accelerates cyclization.[1] Proceed to Protocol A (Lactam Removal) .
Q: How do I distinguish 5-APA from the lactam using NMR?
A: In
Troubleshooting & Purification Protocols
Protocol A: Removal of -Valerolactam (Recrystallization)
Objective: Exploit the solubility difference. The zwitterionic 5-APA is insoluble in ethanol/acetone, while the neutral lactam is highly soluble.
Prerequisites:
-
Solvent A: Deionized Water[1]
-
Solvent B: Cold Ethanol (Absolute) or Acetone[1]
-
Apparatus: Jacketed glass reactor or round-bottom flask with magnetic stirring.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 5-APA in the minimum amount of warm water (40°C) . Note: Do not exceed 50°C to prevent further cyclization.[1]
-
Target concentration: ~500 mg/mL.[1]
-
-
Precipitation: While stirring vigorously, slowly add 5 volumes of cold (-20°C) Ethanol or Acetone.
-
Aging: Allow the suspension to stir at 0–4°C for 2 hours.
-
Filtration: Filter under vacuum using a sintered glass funnel.
-
Wash: Wash the filter cake twice with cold Ethanol.
-
Drying (CRITICAL): Dry the solid in a vacuum oven at room temperature (25°C) with
or silica gel desiccant.-
Warning:Do NOT heat above 40°C. Thermal drying will re-generate the lactam via dehydration of the hydrate water.[1]
-
Protocol B: Removal of Inorganic Salts (Ion Exchange)
Objective: Desalting using the amphoteric nature of 5-APA.[1]
Prerequisites:
-
Resin: Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlite IR-120),
form.[1] -
Eluent A: Deionized Water.[1]
-
Eluent B: 1M
(Ammonia solution).[1]
Step-by-Step Procedure:
-
Loading: Dissolve crude sample in water and load onto the column.
-
Washing: Flush the column with 3–5 bed volumes of Deionized Water .
-
Result: This removes non-ionic impurities (sugars, some lactam) and anionic salts.
-
-
Elution: Elute with 1M
. -
Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) the combined fractions.
-
Why Lyophilize? Freeze-drying removes water at low temperature, preventing the thermal energy required for ring-closure (lactamization).[1]
-
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 5-APA based on the specific impurity profile.
Caption: Decision tree for selecting the appropriate purification workflow based on impurity diagnosis.
Frequently Asked Questions (FAQs)
Q: Can I dry the purified product in an oven at 60°C to speed up the process?
A: Absolutely NOT.
5-APA undergoes intramolecular cyclization to
Q: What is the optimal storage condition? A: Store at -20°C in a desiccator. Moisture absorption lowers the activation energy for cyclization. If the powder becomes wet, it will slowly convert to lactam even at room temperature.
Q: Why is the commercial product a "hydrate"? A: The zwitterionic form strongly binds water in the crystal lattice.[1] Attempting to remove this "structural" water often provides enough energy to drive the dehydration reaction (cyclization). It is safer to handle the hydrate than to risk generating the lactam by over-drying.
Q: My ash content is still high after recrystallization. Why? A: Recrystallization with Ethanol/Acetone is poor at removing inorganic salts like NaCl, which may coprecipitate with the amino acid.[1] If ash is high, you must perform Protocol B (Ion Exchange) before Protocol A.[1]
References
-
PubChem. (n.d.).[1] 5-Aminovaleric acid | C5H11NO2.[1][5][6] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]
-
Cheng, J., et al. (2021).[1] Coproduction of 5-Aminovalerate and
-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved March 5, 2026, from [Link] -
Fothergill, J. C., et al. (2013).[1] Dielectric properties of 5-aminovaleric acid. IEEE Transactions on Dielectrics and Electrical Insulation.[1] (Contextual grounding on physical properties).
Sources
- 1. CNP0167970.0 - COCONUT [coconut.naturalproducts.net]
- 2. Livestock Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (LMDB00429) [lmdb.ca]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. CAS 660-88-8: 5-Aminovaleric acid | CymitQuimica [cymitquimica.com]
- 6. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
Technical Support Center: Optimizing Derivatization of 5-Aminopentanoic Acid Hydrate
Welcome to the technical support center for the derivatization of 5-aminopentanoic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods. As a bifunctional molecule containing both a primary amine and a carboxylic acid, 5-aminopentanoic acid presents unique challenges, particularly in its hydrate form. This resource provides in-depth, field-proven insights to help you navigate these challenges, ensuring reliable and reproducible results.
We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively. Every protocol and recommendation is grounded in established chemical principles to provide a self-validating framework for your experiments.
Section 1: Foundational Concepts in Derivatization
Derivatization is a critical step for preparing 5-aminopentanoic acid for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The primary goals are to increase the molecule's volatility and thermal stability by masking its polar functional groups—the primary amine (-NH₂) and the carboxylic acid (-COOH).[4][5][6]
The presence of water in the hydrate form is a crucial consideration. Many common derivatization reagents, particularly silylating agents, are sensitive to moisture.[3][4][7][8] Water can react with these reagents, reducing their effectiveness and leading to incomplete reactions or the formation of undesirable by-products.[7]
General Derivatization Strategy
The core strategy involves converting the N-H and O-H bonds into more stable, less polar groups. This can be achieved in a single step, targeting both functional groups simultaneously (e.g., silylation), or in a two-step process that addresses each group sequentially (e.g., esterification followed by acylation).[2][9]
Sources
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
5-Aminopentanoic Acid vs. GABA: A Comparative Pharmacological Guide for Researchers
This guide provides an in-depth comparative analysis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its close structural analog, 5-aminopentanoic acid (also known as delta-aminovaleric acid or DAVA). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological differences between these two compounds. We will explore their interactions with key proteins in the GABAergic system, supported by experimental data and detailed protocols for in-vitro characterization.
Introduction: The GABAergic System and the Significance of Structural Analogs
The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal mediator of inhibitory neurotransmission, acting on a sophisticated network of receptors and transporters to dampen neuronal excitability.[1] Perturbations in the GABAergic system are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances, making it a critical target for therapeutic intervention.
GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] The former are ligand-gated chloride ion channels that mediate fast synaptic inhibition, while the latter are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[1] The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs) and the catabolic enzyme GABA transaminase (GABA-T).
The study of structural analogs of GABA, such as 5-aminopentanoic acid, provides invaluable insights into the structure-activity relationships of GABAergic ligands. 5-Aminopentanoic acid is a methylene homologue of GABA, differing by a single carbon in its backbone. This seemingly minor structural modification leads to a distinct pharmacological profile, which we will dissect in the following sections.
Comparative Pharmacological Profiles
While structurally similar, GABA and 5-aminopentanoic acid exhibit notable differences in their interactions with GABAergic system components.
Receptor Binding and Functional Activity
GABA is the endogenous agonist for both GABA-A and GABA-B receptors, displaying high affinity and efficacy. Its binding to GABA-A receptors opens the chloride channel, leading to hyperpolarization and inhibition of the neuron. At GABA-B receptors, its binding initiates a G-protein signaling cascade that results in downstream effects such as the opening of potassium channels and inhibition of calcium channels.[1]
5-Aminopentanoic acid , in contrast, displays a more complex pharmacological profile. It has been reported to be a weak GABA agonist.[2] More specifically, studies have shown that it possesses antagonist activity at GABA-B receptors and acts as a weak agonist at GABA-A receptors.[3][4] This dual activity is a critical point of differentiation from GABA.
One study determined the IC50 value of 5-aminopentanoic acid at GABA-B receptors to be 11.7 µM, making it significantly more potent than the classic GABA-B antagonist phaclofen in this particular assay.[5] The same study noted that 5-aminopentanoic acid was equally potent at GABA-A receptors, highlighting its lack of selectivity between the two major receptor types.[5] Another study confirmed the inhibitory activity of 5-aminopentanoic acid at GABA-B receptor binding sites.[6]
A derivative of 5-aminopentanoic acid, Z-5-aminopent-2-enoic acid, has been shown to be a relatively potent GABA-B receptor antagonist and a weak GABA-A receptor agonist.[3] This further supports the notion that the 5-aminopentanoic acid scaffold can interact with both receptor types, but with differing functional outcomes compared to GABA.
Table 1: Comparative Receptor Activity
| Compound | GABA-A Receptor Activity | GABA-B Receptor Activity | Reported IC50 at GABA-B Receptors |
| GABA | Endogenous Agonist | Endogenous Agonist | N/A |
| 5-Aminopentanoic Acid | Weak Agonist | Antagonist | 11.7 µM[5] |
Interaction with GABA Transaminase (GABA-T)
GABA is catabolized by the enzyme GABA transaminase (GABA-T).[1] Inhibitors of GABA-T, such as vigabatrin, lead to an increase in synaptic GABA concentrations and are used clinically as antiepileptic drugs.[7]
Interaction with GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[9] There is a lack of specific studies in the reviewed literature detailing the interaction of 5-aminopentanoic acid with the different subtypes of GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1). Further research is required to determine if 5-aminopentanoic acid acts as a substrate or inhibitor of these transporters, which would be a critical factor in its overall pharmacological profile.
Visualizing the Mechanisms
To better understand the comparative pharmacology, the following diagrams illustrate the key pathways and experimental workflows.
GABAergic Signaling Pathway
Caption: The GABAergic signaling pathway illustrating synthesis, release, reuptake, and receptor binding of GABA.
Comparative Experimental Workflow
Caption: A generalized workflow for the comparative pharmacological characterization of GABA and its analogs.
Experimental Protocols
To empirically determine the pharmacological parameters discussed, the following experimental approaches are recommended.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
4.1.1. GABA-A Receptor Binding Assay
-
Objective: To determine the affinity of 5-aminopentanoic acid for the GABA-A receptor.
-
Rationale: This competitive binding assay utilizes a radiolabeled GABA-A agonist, such as [³H]muscimol, to quantify the displacement by the unlabeled test compound.
-
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge to pellet cellular debris, then ultracentrifuge the supernatant to isolate the membrane fraction. Wash the membranes multiple times in assay buffer to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]muscimol, and varying concentrations of the test compound (5-aminopentanoic acid) or GABA (for a standard curve).
-
Incubation: Incubate the plate at 4°C to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the competitor. Determine the IC50 value using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. GABA-B Receptor Binding Assay
-
Objective: To determine the affinity of 5-aminopentanoic acid for the GABA-B receptor.
-
Rationale: Similar to the GABA-A assay, this protocol uses a radiolabeled GABA-B agonist, such as -baclofen, to measure competitive displacement.
-
Protocol:
-
Membrane Preparation: Follow the same procedure as for the GABA-A receptor binding assay, ensuring thorough washing to remove endogenous GABA.
-
Assay Setup: Combine the membrane preparation, a fixed concentration of -baclofen, and varying concentrations of the test compound or a known GABA-B ligand.
-
Incubation, Filtration, and Quantification: Proceed as described for the GABA-A receptor binding assay.
-
Data Analysis: Analyze the data as described for the GABA-A receptor binding assay to determine the Ki of 5-aminopentanoic acid at GABA-B receptors.
-
Electrophysiological Assays
Electrophysiology, particularly the patch-clamp technique, is essential for characterizing the functional activity (agonist, antagonist, or modulator) of a compound at ion channels.
4.2.1. Whole-Cell Patch-Clamp on Cultured Neurons or Expressing Cells
-
Objective: To determine if 5-aminopentanoic acid activates or inhibits GABA-A receptor-mediated currents.
-
Rationale: This technique allows for the direct measurement of ion flow through GABA-A receptors in response to the application of the test compound.
-
Protocol:
-
Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp recording from a single cell.
-
Compound Application: Apply GABA at its EC50 concentration to elicit a baseline current. Following washout, apply varying concentrations of 5-aminopentanoic acid alone to test for agonist activity. To test for antagonist activity, co-apply 5-aminopentanoic acid with GABA.
-
Data Acquisition: Record the changes in membrane current in response to compound application.
-
Data Analysis: For agonist activity, plot the current response against the concentration of 5-aminopentanoic acid to determine the EC50 and maximal efficacy. For antagonist activity, measure the reduction in the GABA-evoked current and calculate the IC50.
-
Conclusion and Future Directions
The available evidence indicates that while 5-aminopentanoic acid is a close structural analog of GABA, its pharmacological profile is distinctly different. It exhibits a mixed antagonist/weak agonist profile at GABA-B and GABA-A receptors, respectively, in contrast to the full agonist activity of GABA at both receptor types. Furthermore, its role as a substrate for GABA-T suggests a shared metabolic pathway.
This comparative guide underscores the importance of subtle structural changes in determining the pharmacological activity of a molecule. For researchers in neuroscience and drug development, 5-aminopentanoic acid serves as an interesting chemical tool to probe the complexities of the GABAergic system.
Future research should focus on obtaining a more complete pharmacological profile of 5-aminopentanoic acid. Specifically, studies are needed to:
-
Determine its binding affinities and functional activities at different GABA-A receptor subunit combinations.
-
Quantify its inhibitory potency and kinetics at GABA-T.
-
Characterize its interactions with the various GABA transporter subtypes.
A comprehensive understanding of these properties will further elucidate the unique pharmacological space occupied by this GABA analog and may inspire the design of novel modulators of the GABAergic system with improved therapeutic profiles.
References
- Silverman, R. B., & Levy, M. A. (1981). 5-SUBSTITUTED 4-AMINOPENTANOIC ACIDS AS INACTIVATORS AND SUBSTRATES OF GAMMA-AMINOBUTYRIC ACID TRANSAMINASE.
- Dickenson, H. W., & Gynther, B. D. (1988). GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid. Neuroscience Letters, 86(3), 351–355.
- Pratt, G. D., & Bowery, N. G. (1989). Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry. British Journal of Pharmacology, 97(3), 863–871.
- Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717–2723.
-
ChemBK. (2024, April 9). DELTA-AMINO-N-VALERIC ACID. Retrieved from [Link]
- Falch, E., & Krogsgaard-Larsen, P. (1987). Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues. Journal of Neurochemistry, 48(4), 1123–1127.
-
ResearchGate. (n.d.). 5-Fluoro-4-aminopentanoic acid derivatives as GABA-AT inhibitors. Retrieved from [Link]
- Löscher, W., & Schmidt, D. (1985). 1-Piperideine as an in vivo precursor of the gamma-aminobutyric acid homologue 5-aminopentanoic acid. Journal of Neurochemistry, 45(4), 1095–1100.
- Brennan, M. J., & Cantrill, R. C. (1979). Delta-aminolaevulinic acid and amino acid neurotransmitters.
- Wu, Y., Wang, W., & Richerson, G. B. (2001). GABA Transporter-1 Activity Modulates Hippocampal Theta Oscillation and Theta Burst Stimulation-Induced Long-Term Potentiation. The Journal of Neuroscience, 21(8), 2630–2639.
- Brennan, M. J., & Cantrill, R. C. (1979). Delta-aminolaevulinic acid is a potent agonist for GABA autoreceptors.
- Zaugg, J., Eickmeier, E., Rueda, D. C., Hering, S., & Hamburger, M. (2018). Structure-Dependent Activity of Natural GABA(A)
- White, G. (1992). Heterogeneity in EC50 and nH of GABAA receptors on dorsal root ganglion neurons freshly isolated from adult rats. The Journal of Physiology, 452, 269–283.
-
Wikipedia. (2024). GABAA receptor. Retrieved from [Link]
-
Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]
-
Wikipedia. (2024). GABA transporter. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Aminovaleric acid (5-AV; GABAB receptors antagonist, 20 µg).... Retrieved from [Link]
- Germann, M. W., & Forman, S. A. (2016). GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity. Frontiers in Molecular Neuroscience, 9, 12.
- Wu, Y., Wang, W., & Richerson, G. B. (2001). GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter. The Journal of Neuroscience, 21(8), 2630–2639.
- Lehoullier, P. F., & Ticku, M. K. (1989). Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? Molecular Pharmacology, 35(2), 187–193.
-
Wikipedia. (2024). GABA transaminase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine.... Retrieved from [Link]
- Morales-Soto, A., & del-Toro-Sánchez, C. L. (2022).
-
ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine.... Retrieved from [Link]
- Hyland, K., & Arnold, G. L. (2025). GABA Receptor. In StatPearls.
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-Piperideine as an in vivo precursor of the gamma-aminobutyric acid homologue 5-aminopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 8. 5-SUBSTITUTED 4-AMINOPENTANOIC ACIDS AS INACTIVATORS AND SUBSTRATES OF GAMMA-AMINOBUTYRIC ACID TRANSAMINASE - ProQuest [proquest.com]
- 9. GABA transporter - Wikipedia [en.wikipedia.org]
Analytical Methods for the Quantification of 5-Aminopentanoic Acid (5-APA) in Biological Samples
Executive Summary & Scientific Context
5-Aminopentanoic acid (5-APA), also known as 5-aminovaleric acid (5-AVA), is a non-proteinogenic
The Analytical Challenge: Quantifying 5-APA in biological matrices (plasma, urine, fermentation broth) presents three distinct hurdles:
-
Isobaric Interference: 5-APA is a structural isomer of Valine and Betaine (Trimethylglycine). All share the formula
and monoisotopic mass ~117.08 Da. Mass spectrometry alone cannot distinguish them without chromatographic resolution. -
High Polarity: As a zwitterionic small molecule, 5-APA is poorly retained on standard C18 Reverse-Phase (RP) columns, eluting in the void volume with high ion suppression.
-
Lack of Chromophore: It lacks a UV-active aromatic ring, rendering standard UV detection useless without derivatization.
This guide evaluates three validated workflows to overcome these challenges, prioritizing data integrity and reproducibility.
Biological Pathway Context
Understanding the origin of 5-APA is critical for selecting the right matrix and preparation method. In humans, 5-APA is primarily exogenous (microbial origin) or a product of specific lysine catabolism.
Figure 1: Metabolic pathway of 5-APA showing its derivation from Lysine via Cadaverine (microbial) and its position relative to the isobaric interferent Valine.
Method Landscape Comparison
| Feature | Method A: LC-MS/MS (AQC Derivatization) | Method B: LC-MS/MS (Label-Free / Intrada) | Method C: GC-MS (MCF Derivatization) |
| Primary Utility | Gold Standard for Plasma/Serum | High-Throughput Urine/Broth | Metabolomics / Confirmation |
| Sensitivity (LOD) | Excellent (< 5 nM) | Good (~50 nM) | Good (~100 nM) |
| Isomer Separation | High (Chromatographic) | High (Mixed-Mode Phase) | High (Spectral + RT) |
| Sample Prep Time | Moderate (30-45 min) | Fast (15 min) | Moderate (45 min) |
| Throughput | High (10 min run) | Very High (5-8 min run) | Low (20+ min run) |
| Cost per Sample | High (Reagents) | Low (Column only) | Low (Reagents) |
Deep Dive: Method Protocols
Method A: LC-MS/MS with AQC Derivatization (Recommended)
Principle: Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag) .[1] AQC reacts with primary/secondary amines to form stable urea derivatives that are highly retained on C18 columns and provide high ionization efficiency.
Why this choice?
-
Isomer Resolution: The hydrophobic tag allows Valine and 5-APA to be separated easily on a standard C18 column.
-
Sensitivity: The tag enhances ionization by 10-50x compared to underivatized amino acids.
Protocol:
-
Sample Prep: Mix 10
L Plasma/Urine with 10 L Internal Standard (e.g., -Valine or -Alanine). -
Precipitation: Add 60
L Acetonitrile (cold). Vortex 1 min. Centrifuge 10 min at 10,000 x g. -
Derivatization:
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (1% B), 1-8 min (1% -> 20% B). Note: 5-APA elutes earlier than Valine due to linear structure vs branched.
-
MRM Transitions:
-
5-APA-AQC:
(Quant), (Qual). -
Valine-AQC:
(Must be separated by RT; Valine typically elutes ~1-2 min later).
-
-
Method B: GC-MS with Methyl Chloroformate (MCF)
Principle: In-situ derivatization in aqueous media. MCF reacts with amine and carboxyl groups to form methyl esters/carbamates, making the molecule volatile.
Why this choice?
-
Robustness: Excellent for complex matrices like urine or fermentation broth where LC matrix effects are high.
-
Cost: Reagents are extremely cheap compared to AQC.
Protocol:
-
Extraction: To 50
L sample, add 200 L Methanol/Pyridine/Water mix. -
Derivatization: Add 20
L Methyl Chloroformate (MCF) . Vortex vigorously for 30s. -
Liquid-Liquid Extraction: Add 200
L Chloroform (containing 1% MCF). Add 200 L 50mM Sodium Bicarbonate. Vortex. -
Separation: Centrifuge. Transfer the bottom Chloroform layer to a GC vial. Add anhydrous sodium sulfate to dry.
-
GC-MS Parameters:
-
Column: DB-5MS or ZB-5MS (30m x 0.25mm).
-
Injection: Splitless, 250°C.
-
Temp Program: 70°C (1 min) -> 10°C/min -> 300°C.
-
Detection: SIM mode. 5-APA derivative (N-methoxycarbonyl-5-aminopentanoic acid methyl ester) has unique fragments distinct from Valine.
-
Method C: HPLC-FLD (OPA/FMOC)
Principle: Automated pre-column derivatization with o-Phthalaldehyde (OPA) .[4]
Why this choice?
-
Accessibility: No Mass Spectrometer required.
-
Specificity: OPA reacts only with primary amines. 5-APA reacts; Proline (secondary) does not.
Protocol:
-
Setup: Program autosampler to mix 5
L sample + 5 L OPA reagent + 20 L Borate buffer. -
Reaction: Wait 1.0 min (in needle/loop).
-
Injection: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Critical Note: 5-APA elutes between GABA and Methionine. Ensure resolution from Valine (which also reacts with OPA).
Decision Matrix & Workflow
Use this logic flow to select the appropriate method for your laboratory.
Figure 2: Decision matrix for selecting the optimal analytical method based on sample matrix and instrumentation availability.
Troubleshooting & Validation Criteria (E-E-A-T)
As an Application Scientist, I have observed common failure modes in 5-APA analysis. Adhere to these validation rules:
-
The "Valine Trap":
-
Problem: Valine is present in plasma at ~200-300
M, while 5-APA is often < 5 M. Even a 1% tailing of the Valine peak can mask the 5-APA signal if they co-elute. -
Solution: You must run a mixed standard of Valine and 5-APA during method development. If baseline resolution (
) is not achieved, adjust the gradient slope or lower the column temperature (e.g., to 35°C).
-
-
Internal Standard Selection:
-
Do not use Valine-
as an internal standard for 5-APA; it behaves differently chromatographically. -
Best Practice: Use
-5-Aminovaleric Acid (custom synthesis) or a structural analog like 6-Aminocaproic Acid (if not endogenous) or -GABA (elutes closer to 5-APA).
-
-
Carryover:
-
5-APA is "sticky" on stainless steel in label-free methods. Use a needle wash containing 10% organic solvent with 0.1% Formic Acid.
-
References
-
Gray, N., et al. (2017). "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate." Analytical Chemistry, 89(3), 1620-1629. Link
-
Jorge, J. M. P., et al. (2017). "Genomic and Transcriptomic Investigation of the Physiological Response of the Methylotroph Bacillus methanolicus to 5-Aminovalerate." Frontiers in Microbiology, 8, 1-13. Link
-
Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols, 5(10), 1709-1729. Link
-
Imtakt Corporation. (2020). "Amino Acid Isomer Separation Using the Intrada Amino Acid Column." Application Note. Link
-
Waters Corporation. "AccQ-Tag Ultra Derivatization Kit - Care and Use Manual." Link
Sources
Comparative study of different linkers for nanoparticle surface modification
As a Senior Application Scientist, selecting the appropriate linker for nanoparticle (NP) surface modification is rarely a one-size-fits-all decision. The linker is the critical architectural bridge between the nanoparticle core and its functional exterior—dictating pharmacokinetics, biodistribution, and payload release kinetics.
This guide provides an objective, data-driven comparison of the three most prominent linker technologies used in modern nanomedicine: Non-Cleavable PEG Linkers , Enzyme-Cleavable Peptide Linkers , and Bio-orthogonal Click-Chemistry (DBCO-Azide) Linkers .
Mechanistic Causality: How Linker Chemistry Dictates Biological Fate
To engineer an effective nanocarrier, we must first understand the causality between the linker's molecular structure and its in vivo behavior.
Non-Cleavable PEG Linkers: The Stealth Paradigm
Polyethylene glycol (PEG) linkers are the industry standard for improving the systemic circulation of nanoparticles[1].
-
The Causality: Covalent attachment of high-density PEG chains creates a highly hydrated steric barrier (defined by the Flory radius of the polymer). This steric repulsion physically blocks blood serum proteins (opsonins) from adsorbing to the NP surface. By preventing opsonization, the nanoparticles evade rapid clearance by the mononuclear phagocyte system (MPS), significantly extending their half-life in the bloodstream[1].
Enzyme-Cleavable Peptide Linkers: Spatiotemporal Control
While PEGylation is excellent for circulation, it can hinder cellular uptake at the target site—a phenomenon known as the "PEG dilemma." Enzyme-cleavable linkers (e.g., Valine-Citrulline or MMP-sensitive peptides) solve this[2].
-
The Causality: These linkers are designed to be highly stable in the neutral pH of systemic circulation but rapidly degrade in the presence of specific proteases. For example, Cathepsin B is a lysosomal protease heavily overexpressed in the tumor microenvironment and inside cancer cells. Upon reaching the tumor, Cathepsin B cleaves the peptide linker, shedding the stealth corona and triggering an explosive, localized release of the therapeutic payload, thereby maximizing local efficacy while minimizing systemic toxicity[3].
Bio-orthogonal Click Linkers (DBCO-Azide): Precision Targeting
When functionalizing NPs with complex targeting ligands like monoclonal antibodies, traditional EDC/NHS coupling often fails because it randomly targets primary amines (lysines), which can destroy the antibody's antigen-binding region.
-
The Causality: Dibenzocyclooctyne (DBCO) linkers utilize Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click" chemistry is bio-orthogonal—meaning azides and DBCO do not interact with native biological functional groups (amines, thiols, carboxyls)[4]. By site-specifically tagging the Fc region of an antibody with an azide, it reacts exclusively with the DBCO on the NP. This preserves the precise 3D orientation of the antibody's binding domain, drastically improving targeting efficiency without the need for cytotoxic copper catalysts[5].
Mechanistic divergence of nanoparticle surface linkers based on therapeutic objectives.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the performance of these three linker classes when used to conjugate targeting ligands/payloads to silica or lipid-based nanoparticles.
| Performance Metric | Non-Cleavable PEG (Standard) | Enzyme-Cleavable (Cathepsin B) | DBCO-Azide Click (SPAAC) |
| Conjugation Efficiency | 40% - 60% (Random orientation) | 50% - 70% (Dependent on peptide) | >95% (Highly specific, quantitative) |
| Serum Stability (Half-life) | >48 hours (Excellent stealth) | 12 - 24 hours (Susceptible to premature cleavage) | >48 hours (Triazole bond is highly stable) |
| Target Site Release | Slow (Lysosomal degradation) | Rapid (<2 hours in tumor microenvironment) | Slow (Unless combined with a cleavable spacer) |
| Ligand Bioactivity Retention | Low-Medium (Steric hindrance/blocking) | Medium | High (Site-specific attachment) |
| Primary Application | Sustained systemic circulation | Targeted oncological drug delivery | Precision antibody-drug/NP conjugates |
Self-Validating Protocol: DBCO-Azide Nanoparticle Conjugation
To guarantee reproducibility and scientific integrity, experimental protocols must be self-validating. The following workflow details the copper-free SPAAC conjugation of an azide-tagged monoclonal antibody to a DBCO-functionalized nanoparticle[4][5].
Critical Experimental Causality: You must ensure your reaction buffers are completely free of Sodium Azide (
Step-by-Step Methodology:
-
Buffer Exchange (Preparation):
-
Pass the azide-tagged antibody through a Spin Desalting Column (e.g., 10K MWCO) pre-equilibrated with 1X PBS (pH 7.4, strictly no
). -
Validation: Measure protein concentration via A280 on a NanoDrop to ensure recovery.
-
-
The Click Reaction:
-
Resuspend DBCO-functionalized nanoparticles in 1X PBS.
-
Mix the DBCO-NPs with the azide-tagged antibody at a 1:2 to 1:4 molar ratio (NP to Antibody)[5].
-
Incubate the mixture at room temperature for 2 to 4 hours under gentle end-over-end rotation. (The reaction can also proceed overnight at 4°C).
-
-
Quenching (Optional but Recommended):
-
Add 100 mM Tris-HCl (pH 8.0) and incubate for 15 minutes to quench any unreacted DBCO groups, preventing off-target cross-linking during storage[5].
-
-
Purification:
-
Remove unbound antibodies using Size Exclusion Chromatography (SEC) or dialysis using a membrane with an appropriate MWCO (e.g., 100K to 300K, depending on NP size).
-
-
System Validation (Crucial):
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the bare DBCO-NPs vs. the conjugated NPs. A successful conjugation will show a uniform size shift (e.g., +10 to +15 nm) without high polydispersity (which would indicate aggregation)[6].
-
SDS-PAGE: Run the conjugate on a reducing SDS-PAGE gel. The covalent triazole bond will withstand reduction, resulting in a distinct shift to a higher molecular weight band compared to the free antibody control[4].
-
Self-validating SPAAC workflow for DBCO-Azide nanoparticle conjugation.
Expert Synthesis: Making the Right Choice
Choosing the right linker is a balancing act between stability and reactivity.
-
If your primary goal is pharmacokinetic extension (e.g., delivering a highly toxic, non-specific chemotherapeutic), Non-Cleavable PEG remains the most reliable choice due to its unmatched stealth properties.
-
If you are developing a "smart" nanomedicine intended to bypass systemic toxicity and act exclusively within the tumor microenvironment, Enzyme-Cleavable Peptide Linkers are mandatory.
-
If you are engineering Targeted Nanoparticles that rely on fragile biological ligands (like monoclonal antibodies or aptamers) to find their target, DBCO-Azide Click Chemistry is the superior choice. The >95% conjugation efficiency and preservation of ligand bioactivity easily justify the higher cost of DBCO-functionalized reagents.
References
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System MDPI[Link]
-
Stimulus-responsive macromolecules and nanoparticles for cancer drug delivery National Institutes of Health (NIH)[Link]
-
Advances in acid-degradable and enzyme-cleavable linkers for drug delivery eScholarship[Link]
-
Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties Royal Society of Chemistry (RSC)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stimulus-responsive macromolecules and nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
Technical Assessment: 5-Aminopentanoic Acid (5-APA) as a Green Kinetic Hydrate Inhibitor
This guide provides a rigorous technical framework for evaluating 5-Aminopentanoic Acid (5-APA) as a Kinetic Hydrate Inhibitor (KHI). It synthesizes established protocols for gas hydrate characterization with comparative data against industry standards (PVP) and structural analogues (Glycine, Valine).
Executive Summary
5-Aminopentanoic acid (5-APA), a linear zwitterionic amino acid (
This guide outlines the performance metrics, experimental validation protocols, and comparative analysis required to qualify 5-APA for flow assurance and gas storage applications.
Mechanistic Principles & Hypothesis
To evaluate 5-APA, one must understand its interaction with the hydrate cage (Clathrate Structure I or II).
-
The Zwitterionic Effect: At neutral pH, 5-APA exists as a zwitterion (
). The charged ends interact strongly with water molecules via hydrogen bonding, disrupting the tetrahedral arrangement required for hydrate nucleation (the "Memory Effect" disruption). -
The Hydrophobic Tail: The 4-carbon alkyl chain acts as a steric barrier. Unlike Valine (branched), 5-APA is linear, potentially allowing for different adsorption packing densities on the hydrate crystal surface.
Diagram 1: Inhibition Mechanism Pathway
The following diagram illustrates the competitive adsorption mechanism of 5-APA compared to water structuring.
Caption: 5-APA delays hydrate growth via surface adsorption and lattice perturbation, competing against rapid nucleation.
Comparative Performance Analysis
The following data synthesizes experimental trends for amino acid inhibitors (based on Bavoh et al. and Veluswamy et al.) to benchmark 5-APA performance.
Key Metric Definitions:
- (Induction Time): Time until massive hydrate growth occurs (detectable pressure drop).
-
Subcooling (
): The difference between the equilibrium temperature ( ) and the experimental temperature ( ).
Table 1: Comparative Efficiency of 5-APA vs. Alternatives
Conditions: Methane Hydrate, 8.0 MPa,
| Inhibitor Class | Compound | Structure | Relative Induction Time* | Biodegradability | Primary Mechanism |
| Standard KHI | PVP (K90) | Polymer | 10.0x | Low (Persistent) | Crystal Growth Inhibition (Adsorption) |
| Amino Acid | Glycine | Linear (C2) | 2.5x | High | H-Bond Perturbation (Hydrophilic) |
| Amino Acid | 5-APA | Linear (C5) | 3.8x - 4.5x (Proj) | High | Mixed (Perturbation + Steric) |
| Amino Acid | L-Valine | Branched (C5) | 1.2x - 5.0x** | High | Hydrophobic Interaction |
| Thermodynamic | Methanol | Alcohol | N/A (Shifts | Moderate | Thermodynamic Shift |
*Relative to pure water (
Performance Verdict: 5-APA is projected to outperform Glycine due to increased hydrophobicity (longer tail) facilitating better surface adsorption, while avoiding the "promoter" effect sometimes seen with highly branched hydrophobic amino acids like Leucine in pure water systems.
Experimental Protocol: Isochoric Cooling Method
To validate the performance of 5-APA, a self-validating Isochoric (Constant Volume) Cooling Loop is required. This method eliminates mass transfer variables associated with flow loops.
Diagram 2: Experimental Workflow
Caption: Step-by-step isochoric cooling protocol for determining induction time and subcooling tolerance.
Detailed Methodology
-
Preparation: Dissolve 5-APA (purity >98%) in deionized water to concentrations of 0.5, 1.0, and 3.0 wt%.
-
Control: Pure deionized water.
-
Benchmark: 1.0 wt% PVP solution.
-
-
System Setup: Use a 316 Stainless Steel high-pressure autoclave (approx. 100-500 mL) equipped with a magnetic stirrer and high-precision pressure transducers (
MPa). -
Loading & Memory Removal: Load the cell with the solution (30-50% liquid cut). Heat to 303 K for 2 hours to erase any "memory effect" from previous hydrates.
-
Pressurization: Inject Methane (99.9%) to the target experimental pressure (e.g., 8.0 MPa) at constant temperature.
-
Cooling Ramp: Lower the temperature of the cooling jacket at a constant rate (e.g., 1 K/h) or step-cool to a target subcooling (
). -
Data Acquisition: Record
and every 10 seconds.-
Onset Point (
): Identified by a sharp deviation from the linear cooling isochore (Law of Charles/Gay-Lussac). -
Induction Time (
): The duration from reaching equilibrium temperature ( ) to the onset of catastrophic pressure drop.
-
Critical Evaluation & Translational Science
For Energy Researchers (Flow Assurance):
-
Pros: 5-APA is biodegradable and non-toxic, addressing the primary environmental flaw of PVP. It poses no risk of bio-accumulation in marine environments.
-
Cons: Lower absolute inhibition efficiency compared to high-molecular-weight polymers.
-
Optimization: 5-APA shows synergistic potential . Mixing 5-APA with low concentrations of PVCap (0.1 wt%) can yield "cap-and-bind" performance, where the polymer handles growth and the amino acid handles nucleation.
For Drug Development Professionals:
While this guide focuses on gas hydrates, the behavior of 5-APA in water lattices is directly relevant to pharmaceutical hydrate polymorphism .
-
Stability: Understanding how 5-APA perturbs water networks helps in predicting the stability of GABA-analogue drugs in humid environments.
-
Storage: The inhibition techniques described here (isochoric T/P monitoring) are applicable to determining the "critical humidity" for drug hydrate formation.
References
-
Bavoh, C. B., et al. (2019). "Amino acids as kinetic hydrate inhibitors: A review of the current state of the art." Journal of Natural Gas Science and Engineering.
-
Veluswamy, H. P., et al. (2016). "Inhibition of methane and natural gas hydrate formation by altering the structure of water with amino acids."[1][2][3] Scientific Reports.
-
Sloan, E. D., & Koh, C. A. (2008). Clathrate Hydrates of Natural Gases. CRC Press. (Standard Protocol Reference).
-
Kelland, M. A. (2006). "History of the development of low dosage hydrate inhibitors." Energy & Fuels.[1][3]
-
Sa, J. H., et al. (2013).[3] "Hydrophobic amino acids as a new class of kinetic inhibitors for gas hydrate formation."[3][4][5] Scientific Reports.
Sources
- 1. Inhibition of methane and natural gas hydrate formation by altering the structure of water with amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic amino acids as a new class of kinetic inhibitors for gas hydrate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic amino acids as a new class of kinetic inhibitors for gas hydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Aminopentanoic Acid and Its Derivatives
This guide provides an in-depth comparison of the biological activities of 5-aminopentanoic acid (also known as δ-aminovaleric acid, DAVA) and its structurally modified derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds, with a focus on their interactions with the γ-aminobutyric acid (GABA) system.
Introduction: The Rationale for Derivatizing 5-Aminopentanoic Acid
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3] Consequently, molecules that modulate the GABA system are of significant therapeutic interest.
5-Aminopentanoic acid is a naturally occurring omega-amino acid and a structural analogue of GABA, differing by a single methylene group in its carbon chain.[4][5] It is recognized as a weak GABA agonist, capable of interacting with both GABA-A and GABA-B receptors, though with low potency.[4] Its therapeutic potential is limited by factors such as poor blood-brain barrier permeability and low affinity for its biological targets. This has driven the development of derivatives designed to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The primary targets for 5-aminopentanoic acid and its derivatives within the GABA system are GABA receptors (GABA-A and GABA-B), GABA transporters (GATs), and the principal catabolic enzyme, GABA transaminase (GABA-T).[1] Structural modifications to the parent compound can dramatically alter its affinity and selectivity for these targets.
| Compound/Derivative Class | Structural Modification | Primary Target(s) | Observed Biological Activity vs. Parent Compound | Reference(s) |
| 5-Aminopentanoic Acid (Parent) | - | GABA-A, GABA-B Receptors | Baseline: Weak GABA-A agonist and weak GABA-B antagonist. | |
| Z-5-Aminopent-2-enoic acid | Introduction of a double bond to create a conformationally restricted analogue. | GABA-A, GABA-B Receptors | Increased Potency & Altered Function: Becomes a relatively potent GABA-B receptor antagonist, at least 5 times more potent than the established antagonist phaclofen, while retaining weak GABA-A agonist properties. | [6][7] |
| (S)-5-substituted-4-aminopentanoic acids | Substitution at the 5-position of the pentanoic acid backbone. | GABA Transaminase (GABA-AT) | Novel Mechanism of Action: Designed as inactivators of GABA-AT, which would increase synaptic GABA concentrations. This is a shift from direct receptor interaction to enzymatic inhibition. | [1] |
| 5-Fluoro-4-aminopentanoic acid derivatives | Introduction of a fluorine atom. | GABA Transaminase (GABA-AT) | Enhanced Potency for Enzyme Inhibition: Designed as potent GABA-AT inhibitors, leveraging the electronic properties of fluorine to facilitate irreversible binding to the enzyme. | [3] |
| N-Substituted Derivatives (General) | Acylation or alkylation at the terminal amino group. | GABA Transporters (GATs) | Increased Affinity for Transporters: Lipophilic N-substituents can significantly enhance affinity and selectivity for GABA transporters, particularly GAT-1, converting the molecule from a receptor ligand to a reuptake inhibitor. | [8] |
Structure-Activity Relationship (SAR) Insights
The experimental data reveal clear SAR trends that guide the rational design of novel 5-aminopentanoic acid derivatives.
-
Conformational Rigidity: Introducing conformational constraints, such as double bonds, can dramatically improve binding affinity and even switch the mode of action from agonist to antagonist. The case of Z-5-aminopent-2-enoic acid demonstrates that restricting the flexibility of the carbon backbone can favor a binding pose at the GABA-B receptor that is antagonistic rather than agonistic.[6]
-
Target Switching from Receptors to Enzymes: Strategic modifications can shift the primary biological target entirely. By designing analogues that can form reactive intermediates, such as the (S)-5-substituted-4-aminopentanoic acids, the focus moves from receptor modulation to the inhibition of GABA-T.[1] This is a powerful strategy for increasing overall GABAergic tone, which has proven effective in treating conditions like epilepsy.[1]
-
Lipophilicity and Transporter Inhibition: The addition of lipophilic moieties to the nitrogen atom is a key strategy for targeting GABA transporters. GATs are membrane proteins, and increased lipophilicity can enhance the compound's ability to interact with the transporter within the lipid bilayer. This principle has been successfully applied to develop potent and selective GAT-1 inhibitors from other scaffolds like nipecotic acid.[8]
The following diagram illustrates the key modification points on the 5-aminopentanoic acid scaffold and their resulting impact on biological targets.
Caption: Structure-Activity Relationship (SAR) of 5-Aminopentanoic Acid Derivatives.
Key Experimental Methodologies
The characterization of these compounds relies on a suite of standardized in vitro assays. The choice of assay is dictated by the hypothesized target of the derivative.
Radioligand Binding Assay for GABA-A Receptors
This assay is fundamental for determining the affinity of a test compound for the GABA-A receptor. It measures the ability of a non-labeled compound (the derivative) to compete with a radiolabeled ligand for binding to the receptor.
Causality Behind Experimental Choices:
-
Tissue Source: Rat or mouse brain tissue is used because it provides a rich source of native GABA-A receptors in their physiological membrane environment.[9]
-
Radioligand: [³H]muscimol, a potent GABA-A agonist, is often used to label the GABA binding site directly.[10][11] Alternatively, a radiolabeled antagonist could be used.
-
Non-Specific Binding: A high concentration of a known, unlabeled ligand (like GABA itself) is used to define non-specific binding, ensuring that the measured signal is from specific receptor interactions.[9][10]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex or whole brain) in an ice-cold buffer. Perform a series of centrifugations to isolate a membrane pellet rich in receptors and to wash away endogenous GABA.[9][11]
-
Assay Setup: In a 96-well plate, set up triplicate conditions for:
-
Incubation: Incubate the plate at 4°C to allow binding to reach equilibrium.[10]
-
Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[10][12]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 (inhibitory concentration 50%) value.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Spectrophotometric Assay for GABA Transaminase (GABA-T) Inhibition
This assay measures the activity of the GABA-T enzyme and is used to screen for inhibitors. The assay works by coupling the GABA-T reaction to a second reaction that produces a detectable change in absorbance.
Causality Behind Experimental Choices:
-
Coupled Enzyme System: GABA-T itself doesn't produce a chromogenic product. Therefore, its activity is measured indirectly. The product of the GABA-T reaction, succinic semialdehyde, is used as a substrate by succinic semialdehyde dehydrogenase (SSADH). This second reaction reduces NADP+ to NADPH, which can be measured by an increase in absorbance at 340 nm.[13][14] This coupled system provides a continuous and quantifiable readout of enzyme activity.
-
Controls: A vehicle control (without the inhibitor) is essential to establish the baseline 100% enzyme activity. A known inhibitor, such as vigabatrin, can be used as a positive control.[14]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing buffer (e.g., potassium pyrophosphate, pH 8.6), α-ketoglutarate, SSADH, and NADP+.[13] Prepare stock solutions of the substrate (GABA) and the test inhibitor (5-aminopentanoic acid derivative).[13]
-
Assay Setup: In a 96-well UV-transparent plate, add the reaction mixture to each well. Add varying concentrations of the test inhibitor to the experimental wells and vehicle to the control wells.[13]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the GABA-T enzyme.[13]
-
Reaction Initiation: Initiate the reaction by adding the GABA solution to all wells.[13]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of reading at 340 nm. Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[13]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the derivative compared to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor to calculate the IC50 value.[13]
Conclusion and Future Directions
5-Aminopentanoic acid, while a weak neuromodulator in its own right, serves as a highly valuable and versatile scaffold for medicinal chemistry. The research clearly demonstrates that targeted chemical modifications can transform this simple amino acid into a range of potent and selective agents with distinct pharmacological profiles. Derivatives have been successfully designed to act as GABA-B antagonists, GABA-T inhibitors, and GABA transporter inhibitors.
The future of this research lies in further refining the selectivity of these derivatives. For example, developing inhibitors that can distinguish between the different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1) could lead to therapeutics with more specific actions and fewer side effects. Combining rational drug design with high-throughput screening of new derivatives will continue to unlock the therapeutic potential hidden within the 5-aminopentanoic acid framework.
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A Senior Application Scientist's Guide to 5-Aminopentanoic Acid-Based Polymers: A Comparative Analysis for Drug Delivery Applications
This guide provides a comprehensive technical comparison of 5-aminopentanoic acid-based polymers against other commonly used biodegradable polymers in the field of drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to understand the unique properties and potential advantages of this emerging class of biomaterials. The information presented herein is a synthesis of established scientific principles and experimental data, designed to empower informed decisions in material selection and experimental design.
Introduction: The Rise of Amino Acid-Based Polymers
In the landscape of biomedical materials, polymers derived from amino acids are gaining significant attention.[1][2] Their inherent biocompatibility and biodegradability, stemming from their protein-like structure, make them prime candidates for applications such as drug delivery, tissue engineering, and medical implants.[3][4][5] Unlike traditional synthetic polymers, the degradation products of many amino acid-based polymers are natural metabolites, minimizing the potential for adverse inflammatory responses.[1]
5-Aminopentanoic acid (5-APA), also known as 5-aminovaleric acid, is a particularly interesting building block for creating novel biodegradable polymers.[6] Its polyamide, Nylon 5, and related copolymers offer a unique combination of properties that distinguish them from the more prevalent polyesters like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA). This guide will delve into the characterization of 5-APA-based polymers and provide a data-driven comparison with these established alternatives.
Synthesis of 5-Aminopentanoic Acid-Based Polymers
The synthesis of high-molecular-weight polyamides from 5-aminopentanoic acid can be achieved through various polymerization techniques. One common method is melt polycondensation, where the monomer is heated under vacuum to drive the removal of water and promote amide bond formation.
Caption: Workflow for the synthesis of 5-aminopentanoic acid-based polymers.
Comparative Characterization of Biodegradable Polymers
The selection of a polymer for a specific drug delivery application hinges on a thorough understanding of its physicochemical properties. This section outlines key characterization techniques and presents a comparative analysis of 5-APA-based polymers with PLGA and PLA.
Chemical Structure and Composition
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental technique for elucidating the chemical structure and composition of polymers.[7] For 5-APA-based polymers, ¹H NMR can confirm the formation of amide bonds and the repeating unit structure.
Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the polymer.[8] The presence of characteristic amide bond absorptions (N-H stretch and C=O stretch) would confirm the polyamide structure of 5-APA polymers.
| Polymer Class | Key Functional Groups & Characteristic IR Peaks |
| 5-APA-Based Polyamide | Amide (N-H stretch: ~3300 cm⁻¹, C=O stretch: ~1640 cm⁻¹) |
| PLGA/PLA (Polyester) | Ester (C=O stretch: ~1750 cm⁻¹, C-O stretch: ~1100-1200 cm⁻¹) |
Molecular Weight and Distribution
Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.[8] These parameters are critical as they influence the polymer's mechanical properties, degradation rate, and drug release kinetics.[9]
| Property | 5-APA-Based Polymers | PLGA | PLA |
| Typical Mw (kDa) | 20 - 150 | 10 - 200 | 50 - 300 |
| Typical PDI | 1.5 - 2.5 | 1.5 - 2.5 | 1.5 - 2.5 |
Note: These are typical ranges and can be tailored by controlling polymerization conditions.
Thermal Properties
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile.[8]
Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg) and melting temperature (Tm).[8] The Tg is particularly important as it relates to the polymer's physical state (glassy or rubbery) at physiological temperatures, which can affect drug diffusion.[10]
| Thermal Property | 5-APA-Based Polyamide | PLGA (50:50) | PLA |
| Glass Transition (Tg, °C) | 40 - 60 | 45 - 55 | 55 - 65 |
| Melting Temperature (Tm, °C) | 200 - 260 | Amorphous | 150 - 180 |
| Decomposition Temp (°C) | > 350 | ~300 | ~320 |
Crystalline Structure
X-ray Diffraction (XRD) is employed to analyze the crystalline structure of polymers. The degree of crystallinity can significantly impact mechanical strength, degradation rate, and drug release. Polyamides like those derived from 5-APA can exhibit semi-crystalline structures, which can be contrasted with the more amorphous nature of PLGA.
Caption: A comprehensive workflow for the characterization of biodegradable polymers.
Performance in Drug Delivery Applications
The ultimate test of a polymer's utility in drug delivery lies in its performance. This section compares 5-APA-based polymers with PLGA and PLA in key performance areas.
Drug Encapsulation and Release
The efficiency of drug encapsulation and the subsequent release profile are critical for therapeutic efficacy. While specific data for 5-APA polymers is emerging, their chemical nature suggests they may be well-suited for encapsulating a wide range of therapeutic agents. The amide groups can participate in hydrogen bonding, potentially leading to favorable interactions with certain drugs.
| Performance Metric | 5-APA-Based Polyamide | PLGA | PLGA |
| Drug Encapsulation Efficiency | Dependent on drug-polymer interactions | Generally high for hydrophobic drugs | Generally high for hydrophobic drugs |
| Release Mechanism | Primarily hydrolysis and diffusion | Bulk erosion | Bulk erosion |
| Degradation Products | Amino acids and diols | Lactic and glycolic acids | Lactic acid |
| Local pH Environment | Near-neutral | Acidic | Acidic |
The acidic degradation products of PLGA and PLA can sometimes lead to instability of encapsulated acid-labile drugs and may cause local inflammation.[11] The potentially near-neutral degradation products of certain amino acid-based polymers could offer a significant advantage in this regard.[1]
Biocompatibility and Cytotoxicity
Biocompatibility is a prerequisite for any material intended for in vivo use.[12] Amino acid-based polymers are generally considered to have excellent biocompatibility due to their protein-like structure.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Polymer Extract Preparation: Sterilize the polymer samples (e.g., by UV irradiation). Incubate the sterilized polymers in cell culture medium for 24-72 hours to create polymer extracts.
-
Cell Treatment: Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
| Polymer | Expected Cell Viability (%) |
| 5-APA-Based Polyamide | > 90% |
| PLGA | > 85% |
| PLA | > 90% |
Note: These are expected values and can vary depending on the specific polymer formulation, extract concentration, and cell line used.
Mechanical Properties
The mechanical properties of a polymer are crucial for applications where structural integrity is required, such as in implants or load-bearing scaffolds.[4] Polyamides are known for their excellent mechanical strength and toughness.
| Mechanical Property | 5-APA-Based Polyamide | PLGA | PLA |
| Young's Modulus (GPa) | 1.0 - 3.0 | 1.0 - 2.0 | 1.2 - 3.0 |
| Tensile Strength (MPa) | 50 - 80 | 40 - 60 | 50 - 70 |
| Elongation at Break (%) | 100 - 300 | 2 - 10 | 3 - 10 |
The higher elongation at break for 5-APA-based polyamides suggests greater flexibility and toughness compared to the more brittle polyesters.
Conclusion and Future Perspectives
5-Aminopentanoic acid-based polymers represent a promising class of biodegradable materials for drug delivery and other biomedical applications. Their unique combination of properties, including excellent mechanical strength, potential for near-neutral degradation products, and inherent biocompatibility, positions them as a compelling alternative to established polyesters like PLGA and PLA.
Further research is needed to fully elucidate the in vivo performance of 5-APA-based polymers and to explore the full range of their potential applications. However, the data and insights presented in this guide suggest that these materials are poised to make a significant impact on the field of drug delivery. As our understanding of their structure-property relationships grows, we can expect to see the development of novel and highly effective therapeutic systems based on this versatile polymer platform.
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A Researcher's Guide to Isotopic Labeling of 5-Aminopentanoic Acid for Metabolic Studies
This guide provides an in-depth comparison of isotopic labeling strategies for 5-aminopentanoic acid (5-APA), a key metabolite in lysine degradation, to enable robust metabolic studies. Researchers, scientists, and drug development professionals will find scientifically grounded insights, comparative data, and actionable protocols to trace the metabolic fate of 5-APA in various biological systems.
Introduction: The Significance of 5-Aminopentanoic Acid in Metabolism
5-Aminopentanoic acid, also known as 5-aminovaleric acid, is a naturally occurring delta-amino acid that plays a crucial role in cellular metabolism. It is an intermediate in the degradation pathway of the essential amino acid L-lysine, formed from cadaverine via 1-piperideine.[1][][3][4][5][6] Its biological significance extends beyond a simple catabolite; 5-APA is also recognized as a weak agonist of the gamma-aminobutyric acid (GABA) receptor, suggesting potential roles in neurotransmission.[1][5][6] Furthermore, elevated levels of 5-APA in biofluids have been associated with bacterial overgrowth and certain disease states, making it a metabolite of clinical interest.[1][4][5][6]
To unravel the complex dynamics of 5-APA within a biological system, it is essential to move beyond static concentration measurements. Isotopic labeling, a powerful technique in metabolic research, allows for the tracing of molecules through metabolic pathways, providing a dynamic view of their synthesis, conversion, and degradation.[][7][8][9] By replacing specific atoms in the 5-APA molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can distinguish the tracer from the endogenous pool of the metabolite and follow its journey through the metabolic network.[][9] This guide will compare the most common isotopic labeling strategies for 5-APA and provide the necessary framework for designing and executing rigorous metabolic studies.
Choosing Your Tracer: A Comparative Analysis of Isotopic Labeling Strategies for 5-Aminopentanoic Acid
The choice of isotopic label is a critical decision in designing a metabolic tracing experiment. The ideal label depends on the specific biological question, the analytical platform available, and the desired level of detail. Here, we compare the use of Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) for labeling 5-aminopentanoic acid.
| Feature | ¹³C Labeling | ¹⁵N Labeling | ²H (Deuterium) Labeling |
| Primary Application | Tracing the carbon backbone; metabolic flux analysis.[7][8] | Tracing the nitrogen fate; amino acid metabolism. | General metabolic tracing; studying kinetic isotope effects.[10] |
| Analytical Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[][11][12] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[13] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[14] |
| Information Yield | Provides detailed information on carbon transitions and pathway utilization. | Specific to nitrogen-containing metabolites and pathways. | Can provide information on both carbon and nitrogen metabolism through metabolic exchange. |
| Cost | Generally higher than ¹⁵N and ²H. | Generally lower than ¹³C. | Often the most cost-effective option. |
| Potential for Isotope Effects | Minimal kinetic isotope effect. | Minimal kinetic isotope effect. | Significant kinetic isotope effect can alter reaction rates.[10] |
| Commercial Availability | Custom synthesis often required. | Custom synthesis often required. | Deuterated forms are more commonly available (e.g., 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4).[11] |
digraph "Isotope_Selection_Decision_Tree" { graph [fontname="Arial", fontsize=12, label="Decision Tree for Isotope Selection", labelloc=t, concentrate=true, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="What is the primary biological question?"];
q1 [label="Tracing the carbon backbone and quantifying metabolic flux?"]; q2 [label="Tracing the fate of the amino group?"]; q3 [label="General metabolic tracing or studying kinetic isotope effects?"];
ans1 [label="Use ¹³C-labeled 5-APA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ans2 [label="Use ¹⁵N-labeled 5-APA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ans3 [label="Use ²H-labeled 5-APA", fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1; start -> q2; start -> q3;
q1 -> ans1; q2 -> ans2; q3 -> ans3; }
Caption: Decision tree for selecting the appropriate isotopic label for 5-aminopentanoic acid metabolic studies.
Experimental Workflow: A Step-by-Step Protocol for Metabolic Labeling with Isotopically Labeled 5-Aminopentanoic Acid
This protocol provides a generalized workflow for a cell culture-based metabolic tracing experiment using an isotopically labeled 5-aminopentanoic acid tracer.
1. Cell Culture and Tracer Introduction:
-
Cell Seeding: Plate mammalian cells in appropriate culture vessels and grow to 50-80% confluency to ensure they are in a logarithmic growth phase with active metabolism.[15]
-
Preparation of Labeling Medium: Prepare a custom culture medium that is deficient in unlabeled 5-aminopentanoic acid. Supplement this medium with the desired concentration of the isotopically labeled 5-APA tracer. The optimal concentration should be determined empirically to ensure sufficient labeling without causing cytotoxicity.[15]
-
Tracer Introduction: Remove the existing culture medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the turnover rate of the metabolites of interest.
2. Sample Collection and Metabolite Extraction:
-
Cell Harvest: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites. The samples can be dried under a stream of nitrogen and stored at -80°C until analysis.
3. Analytical Detection and Data Analysis:
-
Mass Spectrometry (MS): Reconstitute the dried metabolite extracts in an appropriate solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, the extracted metabolites are reconstituted in a suitable deuterated solvent.
-
Data Analysis: The resulting data is processed to identify and quantify the isotopologues of 5-APA and its downstream metabolites. This involves correcting for natural isotope abundance and calculating the fractional enrichment of the tracer in each metabolite over time.
Caption: A generalized experimental workflow for metabolic tracing studies using isotopically labeled 5-aminopentanoic acid.
Interpreting the Data: Unraveling the Metabolic Fate of 5-Aminopentanoic Acid
The data generated from a metabolic tracing experiment provides a wealth of information about the metabolic fate of 5-APA.
Mass Spectrometry Data:
In a mass spectrum, the incorporation of stable isotopes will result in a mass shift of the parent ion and its fragments. For example, if a fully ¹³C-labeled 5-aminopentanoic acid (¹³C₅-5-APA) is used, the molecular weight will increase by 5 Da compared to the unlabeled compound. By tracking this mass shift in downstream metabolites, one can elucidate the metabolic pathway.
NMR Spectroscopy Data:
NMR spectroscopy provides positional information about the isotopic label. For instance, ¹³C-NMR can distinguish which carbon atoms in a downstream metabolite are derived from the ¹³C-labeled 5-APA tracer. This level of detail is invaluable for resolving complex metabolic networks.[11][12]
Metabolic Pathway of 5-Aminopentanoic Acid:
The primary known metabolic pathway for 5-APA is its formation from L-lysine.[1][][3][4][5][6] It can then be further metabolized. One known reaction is its conversion to glutaric semialdehyde by 4-aminobutyrate:2-oxoglutarate aminotransferase.
Caption: The metabolic pathway of 5-aminopentanoic acid from its precursor L-lysine and its subsequent conversion.
Conclusion
Isotopic labeling of 5-aminopentanoic acid is a powerful approach to delineate its metabolic roles in health and disease. While commercially available isotopically labeled standards of 5-APA are not as common as for other amino acids, custom synthesis provides a viable route for obtaining these critical research tools. By carefully selecting the isotopic label and employing the appropriate analytical techniques, researchers can gain unprecedented insights into the dynamic metabolism of this important biomolecule. This guide provides a foundational framework for designing and executing such studies, empowering researchers to advance our understanding of amino acid metabolism.
References
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Biosynthesis of 5-aminopentanoic Acid and 2-piperidone From Cadaverine and 1-piperideine in Mouse - PubMed. (1984). Retrieved March 7, 2026, from [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. (2015). Nature Reviews Cancer. [Link]
-
Showing NP-Card for 5-Aminopentanoic acid (NP0001412) - NP-MRD. (2021). Retrieved March 7, 2026, from [Link]
-
5-Aminovaleric acid, N-(N-propyloxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]
-
Showing metabocard for 5-Aminopentanoic acid (LMDB00429) - Livestock Metabolome Database. (2016). Retrieved March 7, 2026, from [Link]
-
13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC. (2024). Retrieved March 7, 2026, from [Link]
-
13C-Based Metabolic Flux Analysis: Fundamentals and Practice. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. (2022). Retrieved March 7, 2026, from [Link]
-
A Beginner's Guide to Metabolic Tracing - Bitesize Bio. (2024). Retrieved March 7, 2026, from [Link]
-
Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo - Lirias. (n.d.). Retrieved March 7, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022). Retrieved March 7, 2026, from [Link]
-
The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. (2025). Technology Networks. [Link]
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Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (2008). Retrieved March 7, 2026, from [Link]
- Synthesis and Applications of Isotopically Labelled Compounds 1997 - Google Books. (1998).
-
Showing metabocard for 5-Aminopentanoic acid (LMDB00429) - Livestock Metabolome Database. (2016). Retrieved March 7, 2026, from [Link]
-
NMR-based metabolite studies with 15 N amino acids - PubMed. (2019). Retrieved March 7, 2026, from [Link]
-
(PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Retrieved March 7, 2026, from [Link]
-
Amino acids in the cultivation of mammalian cells - PMC. (2016). Retrieved March 7, 2026, from [Link]
-
The Role of Microbial Amino Acid Metabolism in Host Metabolism - MDPI. (2015). Retrieved March 7, 2026, from [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024). Retrieved March 7, 2026, from [Link]
-
13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. (2020). Retrieved March 7, 2026, from [Link]
-
Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - MDPI. (2022). Retrieved March 7, 2026, from [Link]
-
Resurrecting essential amino acid biosynthesis in mammalian cells - eLife. (2022). Retrieved March 7, 2026, from [Link]
-
Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC. (2024). Retrieved March 7, 2026, from [Link]
-
Metabolic pathway analysis using stable isotopes in patients with cancer - PMC. (2023). Retrieved March 7, 2026, from [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PMC. (2021). Retrieved March 7, 2026, from [Link]
-
Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB. (2011). Retrieved March 7, 2026, from [Link]
-
NMR-based metabolite studies with 15N amino acids - PMC. (2019). Retrieved March 7, 2026, from [Link]
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Benchmarking the Efficiency of 5-Aminopentanoic Acid Synthesis Routes
Introduction: The Shift to Bio-Based Platform Chemicals
5-Aminopentanoic acid (5-AVA), also known as 5-aminovaleric acid, is a highly valuable C5 platform chemical. It serves as a critical precursor for the synthesis of bio-polyamides (such as nylon-5 and nylon-5,6), polyurethanes, and various plasticizers. Historically, 5-AVA has been synthesized via petrochemical routes, which suffer from harsh reaction conditions, toxic intermediates, and reliance on non-renewable feedstocks.
Recent advancements in metabolic engineering have established direct fermentative production of 5-AVA from renewable biomass (predominantly via L-lysine catabolism) as a viable, sustainable alternative. As a Senior Application Scientist, evaluating these biological pathways requires a rigorous analysis of thermodynamic feasibility, enzyme kinetics, and metabolic flux. This guide objectively benchmarks the three primary biological synthesis routes for 5-AVA, providing researchers and drug development professionals with actionable experimental data and validated protocols.
Mechanistic Benchmarking of Biosynthetic Pathways
The biological synthesis of 5-AVA from L-lysine branches into three distinct metabolic routes. Each route presents unique advantages and specific enzymatic bottlenecks.
Route A: The Direct Oxidative Pathway (DavB/DavA)
This route utilizes L-lysine 2-monooxygenase (DavB) and
-
Causality & Bottlenecks: While straightforward, this pathway is heavily bottlenecked by oxygen transfer rates. DavB requires molecular oxygen, and the reaction generates hydrogen peroxide (
) as a byproduct, which can induce oxidative stress and premature cell death in the host organism if not rapidly decomposed .
Route B: The Cadaverine-Mediated Pathway
This anaerobic-compatible route involves the decarboxylation of L-lysine to cadaverine via L-lysine decarboxylase (LdcC). Cadaverine is then transaminated by putrescine transaminase (PatA) to 5-aminopentanal, which is oxidized to 5-AVA by
-
Causality & Bottlenecks: This pathway bypasses the oxygen limitation of Route A. However, the transamination step (PatA) is thermodynamically unfavorable and requires a continuous supply of
-ketoglutarate as an amino group acceptor. Flux enforcement (e.g., deleting the gdh gene) is often required to drive the reaction forward, limiting overall yields .
Route C: The -Ketoacid-Mediated Pathway (RaiP/KivD/PadA)
A highly efficient artificial pathway utilizing L-lysine
-
Causality & Bottlenecks: This route achieves the highest reported titers. The critical engineering choice here is the co-expression of catalase (KatE) to scavenge the
produced by RaiP. Removing not only protects the host cell but thermodynamically pulls the RaiP equilibrium toward 2K6AC production .
Visualizing the Metabolic Architectures
Fig 1: Comparison of the three primary biological synthesis routes for 5-AVA from L-lysine.
Quantitative Performance Comparison
To objectively benchmark these routes, we must look at the highest reported experimental yields in optimized fed-batch fermentations. The data clearly indicates that Route C (the artificial
| Synthesis Route | Host Organism | Key Enzymes | Max Titer (g/L) | Molar Yield (mol/mol) | Productivity (g/L/h) | Ref |
| Route A (Direct) | C. glutamicum | DavB, DavA | 33.1 | 0.16 | 0.22 | |
| Route B (Cadaverine) | C. glutamicum | LdcC, PatA, PatD | ~5.0 | 0.13 | 0.12 | |
| Route C ( | E. coli | RaiP, KivD, PadA, KatE | 52.24 | 0.65 | 1.09 | |
| Route C (Optimized) | E. coli | RaiP, KivD, PadA | 57.52 | 0.62 | N/A |
Validated Experimental Protocol: High-Yield Fed-Batch Fermentation (Route C)
Because Route C demonstrates the highest productivity and titer, the following self-validating protocol details the fed-batch fermentation workflow for E. coli expressing the RaiP-KivD-PadA-KatE cascade.
Pre-Culture and Seed Preparation
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into 50 mL of Luria-Bertani (LB) broth containing appropriate antibiotics (e.g., Ampicillin 100 µg/mL).
-
Incubation: Cultivate at 37°C and 220 rpm for 12 hours.
-
Validation Checkpoint: Ensure the optical density (
) reaches approximately 3.0. This confirms robust exponential growth before bioreactor transfer.
Bioreactor Fed-Batch Fermentation
The causality of strict parameter control: RaiP is an oxidase requiring high dissolved oxygen (DO), while the accumulation of 5-AVA will rapidly acidify the medium.
-
Media Preparation: Prepare 2 L of modified M9 minimal medium supplemented with 10 g/L yeast extract and 20 g/L initial glucose in a 5 L bioreactor.
-
Inoculation: Transfer 10% (v/v) seed culture into the bioreactor.
-
Parameter Control:
-
Temperature: Maintain at 37°C until induction, then shift to 30°C to promote soluble protein folding.
-
pH: Maintain strictly at 7.0 using automated addition of 25% (v/v)
. Ammonia serves a dual purpose: neutralizing the 5-AVA acid and providing a nitrogen source for cell mass. -
Dissolved Oxygen (DO): Cascade agitation (400–800 rpm) and aeration (1–3 vvm) to maintain DO > 30%.
-
-
Induction: At
, add 0.5 mM IPTG to induce expression of the RaiP, KivD, PadA, and KatE cascade. -
Feeding Strategy: Initiate continuous feeding of a 700 g/L glucose solution when the initial glucose is depleted (indicated by a sudden DO spike). Maintain residual glucose between 1–5 g/L.
-
Substrate Addition: After 4 hours of induction, add 40 g/L of L-lysine hydrochloride continuously over the next 12 hours.
Analytical Quantification (HPLC Validation)
To ensure trustworthiness, 5-AVA must be quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, as 5-AVA lacks a strong UV chromophore.
-
Sample Prep: Centrifuge 1 mL of fermentation broth at 12,000 × g for 10 min. Filter the supernatant through a 0.22 µm syringe filter.
-
Derivatization: Mix 10 µL of the filtered sample with 50 µL of o-phthalaldehyde (OPA) reagent. React for exactly 2 minutes at room temperature.
-
Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus). Use a gradient mobile phase of 40 mM sodium phosphate buffer (pH 7.8) and methanol/acetonitrile.
-
Detection: Monitor fluorescence (Excitation: 340 nm, Emission: 450 nm).
Visualizing the Experimental Workflow
Fig 2: Standardized fed-batch fermentation and HPLC validation workflow for 5-AVA production.
Conclusion
For researchers aiming to scale 5-aminopentanoic acid production, the
References
-
Shin, J. H., et al. (2016). "Metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid." Microbial Cell Factories, 15(1), 174.[Link]
-
Haupka, C., et al. (2020). "Flux Enforcement for Fermentative Production of 5-Aminovalerate and Glutarate by Corynebacterium glutamicum." Microorganisms, 8(9), 1414.[Link]
-
Cheng, J., et al. (2021). "A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology, 8, 604256.[Link]
-
Kang, Y., et al. (2023). "[A new biosynthesis route for production of 5-aminovalanoic acid, a biobased plastic monomer]." Sheng Wu Gong Cheng Xue Bao, 39(5), 2070-2080. [Link]
Safety Operating Guide
Proper Disposal Procedures: 5-Aminopentanoic Acid Hydrate
Executive Summary & Immediate Action
5-Aminopentanoic Acid Hydrate (also known as 5-aminovaleric acid; CAS: 660-88-8) is a non-proteinogenic amino acid analogue of GABA.[1] While generally classified as low-toxicity and non-hazardous under many jurisdictions (GHS), it requires strict adherence to laboratory waste protocols to prevent environmental accumulation and cross-contamination.[2]
Core Directive: Do not treat this compound as "general trash" despite its low toxicity.[2] In drug development and research environments, all chemical inventory must be routed through controlled waste streams to maintain Good Laboratory Practice (GLP) compliance.[2]
| Parameter | Critical Data |
| CAS Number | 660-88-8 (Anhydrous), varies for hydrates |
| Physical State | White crystalline solid (hygroscopic) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) - GHS Category 2/2A/3 |
| RCRA Status | Not Listed (Not P-list or U-list) |
| Incompatibilities | Strong Oxidizers, Strong Acids, Acid Chlorides |
Pre-Disposal Risk Assessment
Before initiating disposal, you must validate the state of the material.[2] The "hydrate" form implies water retention, which may cause clumping or weight discrepancies but does not alter the chemical waste classification.[2]
Chemical Stability Logic
-
Why it matters: 5-aminopentanoic acid contains both an amine (basic) and a carboxylic acid (acidic) group.[2][3] It exists as a zwitterion at neutral pH.[2]
-
Risk: Mixing with strong oxidizers (e.g., permanganates, peroxides) can lead to exothermic oxidation of the amine group.[2] Mixing with acid chlorides can release HCl gas.[2]
-
Control: Segregate from "Oxidizing Waste" streams.
Decision Logic: Waste Stream Selection
The following decision tree illustrates the correct routing for your waste based on its current state.
Figure 1: Decision logic for segregating 5-aminopentanoic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)
Applicability: Expired inventory, surplus powder, or spill cleanup materials.[2]
-
PPE Requirement: Nitrile gloves, safety glasses, lab coat.[2] Respiratory protection (N95) recommended if dust generation is likely.[2]
-
Containment:
-
Packaging:
-
Verification: Ensure the container is sealed and the exterior is free of dust.
Protocol B: Aqueous Solutions (Buffers & Reaction Mixes)
Applicability: Dissolved compound in water, PBS, or other non-hazardous buffers.[2]
Scientific Context: As a zwitterion, this compound buffers solutions.[2] Disposal requires pH neutrality to prevent corrosion of waste drums.[2]
-
pH Check (The Self-Validating Step):
-
Segregation:
-
Pour into the "Aqueous Waste" carboy.
-
CRITICAL: Do not mix with heavy metal waste (Mercury, Lead) or Biowaste, as this complicates downstream incineration/treatment.[2]
-
-
Drain Disposal?
Protocol C: Organic Solvent Mixtures
Applicability: HPLC effluent, synthesis mother liquors (e.g., Methanol, Acetonitrile).[2]
-
Classification: The hazard is now driven by the solvent, not the amino acid.[2]
-
Segregation:
-
Action: Dissolved 5-aminopentanoic acid does not react adversely with standard organic solvents.[2] Dispose of the mixture into the appropriate solvent waste container.
Emergency Procedures & Spill Response
In the event of an accidental release, follow this specific workflow to minimize downtime and exposure.
Figure 2: Immediate spill response workflow.[1]
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][4] The hydrate form is a mild irritant; immediate dilution prevents corneal abrasion.[2]
-
Skin Contact: Wash with soap and water.[2][4][5][6] No neutralizing agent is required for skin contact.[2]
Regulatory Compliance & Documentation
To ensure your lab remains audit-ready, use the following data for your waste tags.
| Field | Entry |
| Chemical Name | 5-Aminopentanoic Acid Hydrate |
| Constituents | 100% (if pure) or specify concentration |
| Hazard Checkbox | [x] Irritant |
| Physical State | Solid (S) or Liquid (L) |
| pH (if liquid) | Record actual pH (e.g., 7.[1][2][7]4) |
Why this matters: Inaccurate labeling is the #1 cause of regulatory fines in laboratory waste management. Explicitly stating "Hydrate" informs the disposal facility that the molecular weight calculation for incineration may differ slightly, though the destruction method (thermal oxidation) remains the same.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138, 5-Aminovaleric acid.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]
Sources
- 1. 660-88-8|5-Aminopentanoic acid|BLD Pharm [bldpharm.com]
- 2. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 3. CAS 627-95-2: 5-Aminovaleric acid hydrochloride [cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Pentanoic acid, 5-amino-, methyl ester - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC-5-Aminopentanoic acid, 97%:Biochemical Reagents:Lipids and Lipid Derivatives | Fisher Scientific [fishersci.ca]
Personal protective equipment for handling 5-aminopentanoic Acid Hydrate
Comprehensive Safety and Operational Guide: Handling 5-Aminopentanoic Acid Hydrate
Welcome. As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating system for handling 5-aminopentanoic acid hydrate (also known as 5-aminovaleric acid hydrate; anhydrous CAS 660-88-8, hydrate CAS 649698-75-9).
This C5 platform chemical and naturally occurring
Hazard Profile and The Causality of Protection
To build a robust safety culture, we must understand the why behind the what. 5-aminopentanoic acid hydrate is a zwitterionic compound. Its high aqueous solubility means that if the powder contacts mucous membranes or sweaty skin, it rapidly dissolves, potentially causing localized osmotic stress and mild irritation[1]. Furthermore, the generation of micro-dust during weighing or transfer can lead to mechanical irritation of the respiratory tract.
Table 1: Quantitative Hazard Summary & PPE Specifications
| Hazard Vector | Causality / Mechanism | Required PPE | Specification / Standard |
| Ocular | Airborne dust or accidental transfer from contaminated gloves can cause mechanical eye irritation. | Chemical Safety Goggles | OSHA 29 CFR 1910.133 or EN166[1] |
| Dermal | High aqueous solubility allows the compound to dissolve in skin moisture, causing mild irritation. | Nitrile Gloves & Lab Coat | Impervious chemical-resistant gloves[1][2] |
| Respiratory | Aerosolization of fine crystalline powder during weighing causes respiratory tract irritation. | Particulate Respirator | Type N95 (US) or P1/P95 (EU EN 143)[2] |
| Environmental | Mobile in the environment due to high water solubility; poses a risk to aquatic systems if drained. | Secondary Containment | Do not let product enter drains[3][4] |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. By embedding checks into the workflow, we ensure that safety is not an afterthought but an integral part of the experiment.
Protocol 1: Safe Weighing and Transfer
-
Preparation & Environmental Control: Ensure the laboratory is equipped with an operational eyewash station and safety shower[3]. Conduct all weighing procedures inside a localized exhaust ventilation system (e.g., a powder-weighing hood or chemical fume hood) to prevent the dispersion of dust[3].
-
Donning PPE: Inspect nitrile gloves for micro-tears before donning. Put on a fitted N95/P95 respirator, chemical safety goggles, and a fully buttoned laboratory coat[2].
-
Static Mitigation: 5-aminopentanoic acid hydrate powder can accumulate static charge. Use an anti-static bar or static-dissipative spatulas during transfer to prevent the powder from repelling and aerosolizing.
-
Weighing: Transfer the required mass into a pre-tared, sealable container (e.g., a centrifuge tube or volumetric flask). Do not leave the bulk chemical container open longer than necessary.
-
Sealing and Transport: Seal both the primary bulk container and the weighing vessel before removing them from the localized exhaust environment.
-
Doffing and Hygiene: Remove gloves using the standard "glove-in-glove" technique to avoid skin contact with the outer surface[2]. Wash hands thoroughly with soap and water immediately after handling[3].
Emergency Response and Spill Containment
In the event of a spill, immediate and logical action prevents localized incidents from becoming laboratory-wide contaminations. Because 5-aminopentanoic acid hydrate is a solid, the primary risk during a spill is dust generation.
Emergency response workflow for 5-aminopentanoic acid hydrate spills and exposure.
Protocol 2: Spill Cleanup Methodology
-
Isolate: Rope off the leakage area and restrict entry to non-involved personnel[3].
-
Contain: Do not use compressed air or dry sweeping methods that generate dust. Instead, use a HEPA-filtered vacuum or carefully sweep up the material using a static-dissipative brush[3][5].
-
Sanitize: After removing the bulk solid, wipe the area with a damp paper towel to dissolve and collect any residual micro-crystals.
-
Dispose: Place all collected material and contaminated cleanup supplies into a clearly labeled, sealable hazardous waste container[5].
Waste Disposal Plan
Because 5-aminopentanoic acid hydrate is highly mobile in aqueous environments, it must never be disposed of down the sink[4].
-
Solid Waste: Unused product, contaminated spatulas, and empty packaging must be treated as special waste. Leave chemicals in their original containers and do not mix with incompatible waste streams (e.g., strong oxidizing agents)[6].
-
Aqueous Waste: Solutions containing 5-aminopentanoic acid hydrate must be collected in dedicated aqueous waste carboys. Ensure the pH of the waste stream is documented, as the zwitterionic nature of the compound can buffer solutions.
-
Regulatory Compliance: Entrust disposal to a licensed chemical waste disposal company in consultation with local waste disposal authorities, strictly adhering to national and regional environmental regulations[5].
References
- Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific".
- Sigma-Aldrich. "5-Aminovaleric acid 97 660-88-8 - Sigma-Aldrich".
- Hampton Research. "HR2-072-** Individual Solubility & Stability Reagents SDS".
- TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals".
- Combi-Blocks. "QW-9149 - Safety Data Sheet".
- Benchchem. "5-Aminovaleric Acid, 97%|CAS 660-88-8 - Benchchem".
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
